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Foundational

In-depth Technical Guide: Elucidating the Biological Role of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

A Note to Our Scientific Audience: Following a comprehensive search of the current scientific literature, it has become evident that specific, in-depth research on the mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Scientific Audience:

Following a comprehensive search of the current scientific literature, it has become evident that specific, in-depth research on the mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in biological pathways has not been extensively published. While the 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry with a broad spectrum of documented biological activities, detailed experimental data and mechanistic studies for this particular derivative are not publicly available at this time.

This guide, therefore, will take a broader, yet scientifically grounded, approach. We will first explore the well-established significance of the 1,2,3-triazole core in drug discovery. Subsequently, we will analyze a closely related analogue for which a clear mechanism of action has been elucidated, providing a potential framework for investigating the title compound.

Part 1: The 1,2,3-Triazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This structural motif has gained immense interest in drug discovery for several key reasons:

  • Bioisosterism: The 1,2,3-triazole ring can act as a bioisostere for an amide bond, mimicking its geometry and electronic properties while offering improved metabolic stability.[1]

  • Synthetic Accessibility: The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This has enabled the rapid generation of large compound libraries for high-throughput screening.

  • Diverse Biological Activities: Derivatives of 1,2,3-triazole have demonstrated a wide array of pharmacological effects, including antibacterial, antiviral, antifungal, and anticancer properties.[1][3][4]

The versatility of the 1,2,3-triazole scaffold makes it a valuable component in the design of novel therapeutic agents targeting a multitude of biological pathways.

Part 2: A Case Study: AZD3229, a Pan-KIT Mutant Inhibitor with a 4-(propan-2-yl)-1H-1,2,3-triazol-1-yl Moiety

To provide insight into a potential mechanism of action for compounds containing the 4-(propan-2-yl)-1H-1,2,3-triazol-1-yl moiety, we will examine the well-characterized compound N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229) . This compound is a potent inhibitor of KIT tyrosine kinase mutants, which are implicated in the pathogenesis of gastrointestinal stromal tumors (GISTs).[5]

Mechanism of Action: Inhibition of KIT Tyrosine Kinase

AZD3229 functions as a Type II kinase inhibitor . This class of inhibitors binds to the inactive (DFG-out) conformation of the kinase, offering a higher degree of selectivity compared to Type I inhibitors that target the active conformation.

The key interactions of a related compound, based on structural biology studies, highlight the role of the different moieties:

  • The quinazoline core occupies the adenine-binding pocket of the kinase, forming hydrogen bonds with the hinge region.

  • The isopropyl group of the 4-(propan-2-yl)-1H-1,2,3-triazol-1-yl moiety projects into a hydrophobic pocket created by the DFG-out conformation.[6] This interaction is crucial for stabilizing the inactive state of the enzyme and contributes significantly to the compound's potency and selectivity.

  • The 1,2,3-triazole ring itself acts as a rigid linker, positioning the isopropyl group for optimal interaction with the hydrophobic pocket.

Visualizing the Putative Kinase Inhibition Pathway

The following diagram illustrates the general principle of Type II kinase inhibition, which is the likely mechanism for a compound like AZD3229.

G cluster_1 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Analogue (e.g., AZD3229) ATP_pocket ATP Binding Pocket Substrate Substrate Protein ATP_pocket->Substrate Phosphorylation Hydrophobic_pocket Hydrophobic Pocket (DFG-out) Quinazoline Quinazoline Core Quinazoline->ATP_pocket Binds to Hinge Triazole 1,2,3-Triazole Linker Triazole->Quinazoline Isopropyl Isopropyl Group Triazole->Isopropyl Isopropyl->Hydrophobic_pocket Stabilizes Inactive State ATP ATP ATP->ATP_pocket Blocked Phosphorylated_Substrate Phosphorylated Substrate

Caption: Putative mechanism of kinase inhibition by a 1,2,3-triazole containing compound.

Part 3: Proposed Experimental Workflow for Elucidating the Mechanism of Action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Given the lack of specific data, the following presents a logical, step-by-step experimental plan to determine the biological activity and mechanism of action of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

Phase 1: Target Identification and Validation
  • High-Throughput Screening (HTS):

    • Protocol: Screen the compound against a broad panel of cancer cell lines (e.g., NCI-60) to identify potential anti-proliferative activity.

    • Rationale: This provides an initial, unbiased assessment of the compound's potential as an anticancer agent.

  • Kinase Profiling:

    • Protocol: Perform a comprehensive in vitro kinase profiling assay (e.g., using a panel of several hundred kinases) at a fixed concentration (e.g., 1 µM).

    • Rationale: Based on the activity of the analogue AZD3229, it is plausible that the title compound also targets a kinase. This experiment will identify potential kinase targets.

  • Target Validation:

    • Protocol: For the top kinase hits from the profiling screen, determine the IC50 values through dose-response assays. Further validate the target in a cellular context using techniques like Western blotting to assess the phosphorylation status of downstream substrates.

    • Rationale: This confirms the on-target activity of the compound and provides a quantitative measure of its potency.

Phase 2: Mechanistic Studies
  • Enzyme Kinetics:

    • Protocol: Perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

    • Rationale: This provides insight into how the compound interacts with the target enzyme and its substrate.

  • Structural Biology:

    • Protocol: Attempt to co-crystallize the compound with its validated kinase target and solve the X-ray crystal structure.

    • Rationale: This will provide a definitive, atomic-level view of the binding mode and the key interactions responsible for the compound's activity.

Experimental Workflow Diagram

G start Start: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine hts High-Throughput Screening (e.g., NCI-60) start->hts kinase_profiling In Vitro Kinase Profiling start->kinase_profiling hts->kinase_profiling If active target_validation Target Validation (IC50, Western Blot) kinase_profiling->target_validation enzyme_kinetics Enzyme Kinetics target_validation->enzyme_kinetics structural_biology Structural Biology (X-ray Crystallography) target_validation->structural_biology moa Elucidation of Mechanism of Action enzyme_kinetics->moa structural_biology->moa

Caption: Proposed experimental workflow for mechanistic studies.

Part 4: Conclusion and Future Directions

While the specific biological role of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine remains to be elucidated, the rich chemistry and diverse bioactivity of the 1,2,3-triazole scaffold, coupled with the known mechanism of a close structural analogue, provide a strong foundation for future research. The proposed experimental workflow offers a clear path forward to uncover the mechanism of action of this compound and to assess its potential as a novel therapeutic agent. Further investigation into this and other related 1,2,3-triazole derivatives is warranted and holds promise for the development of new medicines.

References

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link][1]

  • Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Scientific Reports. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. [Link][2]

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link][3]

  • 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry. [Link][4]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link][5]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. ACS Publications. [Link][6]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Weight Determination of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine: A Technical Guide

Executive Summary The 1,2,3-triazole scaffold is a privileged building block in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds[1]. 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged building block in modern drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds[1]. 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (CAS: 1537302-00-3) represents a highly functionalized derivative within this class[2]. For researchers synthesizing or utilizing this compound, rigorous structural confirmation is paramount. This whitepaper provides a comprehensive, step-by-step technical guide to determining the exact mass and molecular weight of this specific triazole derivative using High-Resolution Mass Spectrometry (HRMS).

Compound Profiling and Theoretical Calculations

Before empirical analysis, the theoretical parameters of the analyte must be established to differentiate between the average molecular weight (used for stoichiometry) and the monoisotopic exact mass (used for HRMS identification)[3].

Chemical Structure Breakdown
  • Core: 1H-1,2,3-triazole ring.

  • Substituents: A methyl group at N1, an isopropyl group at C4, and a primary amine at C5.

  • Molecular Formula: C 6​ H 12​ N 4​

Mass Distinctions
  • Average Molecular Weight (140.19 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011)[2]. This value is critical for calculating molarity and reaction equivalents on the benchtop.

  • Monoisotopic Exact Mass (140.1062 Da): Calculated using the mass of the most abundant, lightest isotope for each element (e.g., 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074)[3]. This is the target value for high-resolution mass analyzers.

Table 1: Physicochemical and Mass Properties
PropertyValueApplication
Molecular Formula C 6​ H 12​ N 4​ Elemental Composition
Average Molecular Weight 140.19 g/mol Stoichiometry / Bulk Weighing
Neutral Exact Mass 140.1062 DaTheoretical Reference
[M+H] + Exact Mass 141.1135 DaESI+ HRMS Target

Analytical Rationale: Why ESI-HRMS?

High-Resolution Mass Spectrometry (HRMS)—typically utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers—is the gold standard for exact mass determination[4]. While low-resolution instruments (like single quadrupoles) can confirm nominal mass, they cannot resolve isobaric interferences (molecules with the same nominal mass but different elemental compositions)[3].

Ionization Mode Selection: The presence of the primary amine (-NH 2​ ) and the nitrogen-rich triazole ring renders 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine highly basic. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique. In ESI+, the molecule readily accepts a proton (H + ), forming the [M+H] + pseudomolecular ion.

  • Theoretical [M+H] + Exact Mass: 140.106196 Da (Neutral) + 1.007276 Da (Proton) = 141.1135 Da .

Experimental Protocol for Exact Mass Determination

To ensure an analytical mass error of <5 ppm, the following self-validating protocol incorporates ultra-high-performance liquid chromatography (UHPLC) coupled to HRMS with internal lock-mass calibration[5].

Step 1: Sample Preparation
  • Weigh 1.0 mg of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, shifting the equilibrium to ensure the basic amine is fully protonated prior to aerosolization, vastly enhancing ionization efficiency in ESI+ mode.

Step 2: UHPLC Separation

While direct infusion can be used, prior chromatographic separation is preferred to remove potential matrix suppressors and isobaric impurities that could skew the mass envelope.

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: HRMS Calibration and Acquisition
  • External Calibration: Perform external calibration using a standard tuning mix (e.g., sodium formate clusters) prior to the run to establish the baseline mass-to-charge (m/z) scale[6].

  • Internal Lock Mass (Self-Validation): Continuously infuse an internal reference mass (e.g., Leucine Enkephalin, [M+H] + = 556.2766 Da) via a secondary sprayer. Causality: The software uses this known mass to correct for instrumental drift in real-time, ensuring the mass accuracy remains below 5 ppm throughout the entire acquisition[5].

  • Acquisition Parameters:

    • Mass Range: m/z 50 to 500.

    • Resolving Power: >30,000 FWHM.

    • Capillary Voltage: 3.0 kV.

Step 4: Data Processing and Isotopic Pattern Analysis

Extract the ion chromatogram (EIC) for m/z 141.1135. Calculate the mass error (ppm) using the formula: Mass Error (ppm) =[(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000

A mass error of ≤ 5 ppm unambiguously confirms the elemental composition of C 6​ H 12​ N 4​ . Furthermore, the isotopic distribution must be verified against theoretical values to confirm the absence of co-eluting interferences.

Table 2: Expected Isotopic Distribution for [C 6​ H 13​ N 4​ ] +
IsotopeTheoretical m/zRelative Abundance (%)Primary Contributor
M (Monoisotopic) 141.1135100.00 12 C, 1 H, 14 N
M+1 142.1165~8.04 13 C (6.4%), 15 N (1.5%)
M+2 143.1195~0.25Two 13 C atoms

Visualization of the Analytical Workflow

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) UHPLC UHPLC Separation (C18 Column, Gradient) SamplePrep->UHPLC Ionization ESI+ Ionization ([M+H]+ Generation) UHPLC->Ionization MassAnalyzer HRMS Analyzer (TOF or Orbitrap) Ionization->MassAnalyzer DataProcessing Data Processing (Exact Mass & Isotope) MassAnalyzer->DataProcessing

Figure 1: LC-HRMS workflow for exact mass determination of 1,2,3-triazole derivatives.

References

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." Rsc.org. Available at: [Link]

  • Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects." Spectroscopyonline.com. Available at:[Link]

  • National Institutes of Health (PMC). "Method for the Routine Determination of Accurate Masses by Triple Quadrupole Mass Spectrometry." NIH.gov. Available at: [Link]

Sources

Foundational

Pharmacokinetics and ADME profile of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Abstract The journey of a novel chemical entity from discovery to a viable therapeutic candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and ADME Profiling of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic candidate is contingent on a thorough understanding of its interaction with the biological system. This technical guide provides a comprehensive framework for characterizing the pharmacokinetics (PK) and the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, a novel triazole derivative. While specific experimental data for this compound is not yet publicly available, this document outlines the essential in vitro and in vivo studies required to elucidate its therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with data tables and workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics through rigorous scientific evaluation.

Introduction: The Critical Role of ADME in Drug Development

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding.[1] Compounds incorporating this scaffold have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine represents a novel iteration within this chemical space, and a comprehensive evaluation of its ADME properties is paramount to predicting its in vivo behavior, efficacy, and safety.[3]

A favorable ADME profile ensures that a drug can reach its target in sufficient concentration and for an appropriate duration to elicit a therapeutic effect, without causing undue toxicity. Early and robust ADME assessment de-risks drug development programs by identifying potential liabilities, guiding lead optimization, and providing the foundation for successful clinical translation.

This guide will systematically explore the four pillars of pharmacokinetics:

  • Absorption: The process by which the drug enters the systemic circulation.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites).

  • Excretion: The removal of the drug and its metabolites from the body.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first and often most challenging hurdle.[4] We will focus on in vitro models that predict human oral absorption, with the Caco-2 permeability assay being the gold standard.[5][6]

In Vitro Permeability Assessment: The Caco-2 Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[5] This assay is crucial for classifying a compound's permeability and identifying if it is a substrate for efflux pumps like P-glycoprotein (P-gp).[5]

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[7][8]

  • Monolayer Integrity Assessment:

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-defined threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer for the permeability study.[6][8]

  • Transport Study:

    • The study is conducted in two directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to evaluate efflux.[5]

    • The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A-B, basolateral for B-A).[6]

    • Samples are taken from the receiver compartment at predetermined time points (e.g., 2 hours) and the concentration of the compound is quantified by LC-MS/MS.[5][6]

  • Data Analysis:

    • The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor compartment.

    • The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[5]

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine A to BHypothetical ValueHypothetical ValueHypothetical Classification
B to AHypothetical Value
Propranolol (High Permeability Control) A to B> 10< 2High
Atenolol (Low Permeability Control) A to B< 1< 2Low
Digoxin (P-gp Substrate Control) A to B< 1> 2Low (due to efflux)
Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Measure TEER to confirm integrity culture->teer add_compound Add test compound to donor compartment (A or B) teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at 2h incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate classify Classify Permeability calculate->classify

Caption: Workflow for the Caco-2 permeability assay.

Metabolism: The Biotransformation of a Novel Entity

The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[9] Assessing metabolic stability is crucial for predicting a drug's half-life and potential for drug-drug interactions.

In Vitro Metabolic Stability: Liver Microsomal Assay

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes.[9] The microsomal stability assay measures the rate of disappearance of a parent compound over time to determine its intrinsic clearance.[10]

  • Reaction Setup:

    • Pooled human liver microsomes (e.g., 0.5 mg/mL) are incubated with the test compound (e.g., 1 µM) in a phosphate buffer at 37°C.[9][11]

  • Initiation and Sampling:

    • The metabolic reaction is initiated by the addition of the cofactor NADPH.[9][12]

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]

  • Reaction Termination and Analysis:

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11][12]

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.[9]

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Hypothetical ValueHypothetical ValueHypothetical Classification
Verapamil (Low Stability Control) < 15HighLow
Carbamazepine (Moderate Stability Control) 15 - 60ModerateModerate
Buspirone (High Stability Control) > 60LowHigh
Metabolic Stability Assessment Workflow

Metabolic_Stability_Workflow cluster_sampling Time-course Sampling setup Incubate test compound with human liver microsomes at 37°C initiate Initiate reaction with NADPH setup->initiate t0 T=0 min t5 T=5 min quench Quench reaction with cold acetonitrile + IS t0->quench t15 T=15 min t5->quench t30 T=30 min t15->quench t60 T=60 min t30->quench t60->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetics: Understanding the Whole Picture

While in vitro assays provide critical early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a complete biological system.[13] These studies provide key parameters such as bioavailability, clearance, volume of distribution, and half-life.[14]

Preclinical Pharmacokinetic Study Design

A well-designed PK study is crucial for obtaining meaningful data.[15] The choice of animal species (commonly rats or mice) should be based on similarities in metabolic pathways to humans, where known.[3]

  • Animal Model and Dosing:

    • Male Sprague-Dawley rats are often used.[14]

    • Two groups of animals are dosed: one group receives the compound intravenously (IV) to determine clearance and volume of distribution, and the other receives it orally (PO) to assess absorption and oral bioavailability.[14]

  • Blood Sampling:

    • Serial blood samples are collected at specific time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[14]

  • Sample Processing and Analysis:

    • Plasma is separated from the blood samples.

    • The concentration of the test compound in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data is analyzed using non-compartmental analysis to determine key PK parameters.

ParameterDescriptionImportance
AUC (Area Under the Curve) The total drug exposure over time.A measure of the extent of drug absorption.
Cmax The maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Determines the maintenance dose required to achieve a steady-state concentration.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
t½ (Half-life) The time required for the plasma concentration to decrease by half.Determines the dosing interval.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Relationship between ADME Processes

Caption: Interplay of ADME processes in pharmacokinetics.

Conclusion and Future Directions

The comprehensive ADME and pharmacokinetic profiling of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, as outlined in this guide, is a critical step in its evaluation as a potential therapeutic agent. The in vitro assays for permeability and metabolic stability provide a foundational understanding of its drug-like properties, while the in vivo pharmacokinetic study offers a holistic view of its disposition in a biological system.

While the 1,2,3-triazole core is generally associated with good metabolic stability, the specific substitutions on the ring will ultimately dictate the ADME profile of this novel compound.[1] The data generated from these studies will be instrumental in guiding any subsequent lead optimization efforts, selecting appropriate doses for efficacy and toxicology studies, and ultimately, determining the clinical viability of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol.
  • Caco-2 Permeability Assay Protocol - Cre
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.
  • Caco-2 Permeability Assay - Enamine.
  • Metabolic Stability Assays.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter.
  • V B. Metabolism and Pharmacokinetic Studies - FDA.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • A Comparative Guide to the In Vitro and In Vivo Stability of 1,2,3-Triazole Deriv
  • How to select the right animal species for TK/PK studies?
  • Pharmacokinetics Studies in Mice or R
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC.
  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed.
  • 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity - PubMed.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI.
  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC.
  • Synthesis, in vitro and computational studies of 1,4-disubstituted 1,2,3-triazoles as potential α-glucosidase inhibitors - PubMed.
  • Full article: Biological importance and synthesis of 1,2,3-triazole deriv

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine: A Technical Whitepaper

Executive Summary The compound 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine represents a highly functionalized, low-molecular-weight nitrogenous heterocycle. While 1,2,3-triazoles are ubiquitous in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine represents a highly functionalized, low-molecular-weight nitrogenous heterocycle. While 1,2,3-triazoles are ubiquitous in medicinal chemistry due to their metabolic stability and bioisosteric properties (often mimicking amide bonds), the specific substitution pattern of this molecule necessitates rigorous early-stage de-risking. Previous drug discovery campaigns utilizing the 5-amino-1,2,3-triazole core have highlighted the critical need to actively mitigate potential Ames (mutagenic) and hERG (cardiotoxic) liabilities during lead optimization[1].

This whitepaper outlines a comprehensive, self-validating in vitro toxicity screening framework tailored specifically to the physicochemical properties of this compound. By establishing a parallel screening cascade, we aim to rapidly identify off-target liabilities—specifically Cytochrome P450 (CYP) inhibition, genotoxicity, and ion channel promiscuity—before advancing the compound into costly in vivo models.

Physicochemical & Mechanistic Rationale

The structural features of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine dictate its potential toxicological profile:

  • 1-Methyl Group: Prevents tautomerization, locking the triazole into a specific electronic configuration and reducing unpredictable interactions with biological macromolecules.

  • 4-Isopropyl Group: Introduces localized lipophilicity. While beneficial for membrane permeability, lipophilic domains are classic drivers of off-target binding in the hydrophobic central cavity of the hERG potassium channel.

  • 5-Amino Group: Acts as a strong hydrogen bond donor. While aromatic amines are historically flagged for genotoxicity (via metabolic activation to reactive nitrenium ions), 5-amino-triazoles are generally less prone to this pathway than standard anilines. However, the amino group increases the electron density of the triazole ring, enhancing the nucleophilicity of the N2 and N3 nitrogens. This significantly elevates the risk of coordination with the heme iron in CYP450 enzymes, a well-documented liability of triazole-containing drugs.

ToxicityCascade Start 1-Methyl-4-(propan-2-yl)- 1H-1,2,3-triazol-5-amine Cyto Cytotoxicity Profiling (HepG2, HEK293) Start->Cyto Geno Genotoxicity (Mini-Ames Test) Start->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio Hepato Hepatotoxicity (CYP450 Inhibition) Start->Hepato GoNoGo Go/No-Go Decision Cyto->GoNoGo Geno->GoNoGo Cardio->GoNoGo Hepato->GoNoGo

Fig 1: Parallel in vitro toxicity screening cascade for early-stage triazole de-risking.

Core Experimental Workflows

To ensure data integrity, every protocol described below is designed as a self-validating system . Assays are strictly gated by internal quality control metrics (e.g., Z'-factor calculations) to prevent false positives/negatives.

High-Throughput Cytotoxicity Profiling

Causality: Before assessing specific mechanisms of toxicity, we must establish the basal cytotoxicity of the compound. We utilize HepG2 (human hepatoma) to assess liver-specific toxicity and HEK293 (human embryonic kidney) for general mammalian cell viability. We employ ATP-based luminescence (CellTiter-Glo) rather than MTT assays, as MTT relies on mitochondrial reductase activity, which can be artificially skewed by redox-active compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 5,000 cells/well in 384-well white opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Acoustically dispense the triazole compound (using an Echo liquid handler) in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Incubation: Incubate cells with the compound for 72 hours.

  • Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader.

  • Self-Validation System: Each plate must contain 0.1% DMSO (negative control) and 10 µM Staurosporine (positive control). Acceptance Criteria: The plate is rejected if the calculated Z'-factor is < 0.5.

Genotoxicity (Mini-Ames Fluctuation Test)

Causality: The presence of the 5-amino group necessitates screening for mutagenic potential, as mandated by the . We utilize a 384-well microfluctuation assay to minimize compound consumption while maintaining high concordance with the traditional agar plate method.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in histidine-rich media.

  • Metabolic Activation: Prepare test conditions with and without 10% rat liver S9 fraction to simulate hepatic metabolism.

  • Exposure: Mix the bacteria, compound (up to 500 µg/mL), and S9 fraction (if applicable) in a 384-well plate containing histidine-deficient indicator media (containing bromocresol purple).

  • Incubation & Scoring: Incubate for 48 hours at 37°C. Wells where bacteria revert to histidine prototrophy will grow, lowering the pH and changing the indicator color from purple to yellow.

  • Self-Validation System: Use 4-Nitroquinoline-1-oxide (4-NQO) for -S9 conditions and 2-Aminoanthracene (2-AA) for +S9 conditions. Acceptance Criteria: Positive controls must yield a >3-fold increase in revertant wells compared to the DMSO vehicle.

Cardiotoxicity (Automated Patch-Clamp hERG)

Causality: The lipophilic 4-isopropyl group increases the likelihood of the molecule entering the inner cavity of the hERG (Kv11.1) potassium channel, potentially leading to delayed ventricular repolarization (QT prolongation). We evaluate this under the framework of the .

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording buffer.

  • Patch Configuration: Load cells onto an automated patch-clamp system (e.g., QPatch). Apply negative pressure to establish a gigaseal and subsequent whole-cell configuration.

  • Voltage Protocol: Apply a standard hERG voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the triazole compound at concentrations ranging from 1 to 30 µM.

  • Self-Validation System: Monitor leak currents continuously. Reject any cell where the leak current exceeds 10% of the peak tail current. Use 0.1 µM E-4031 as a positive control to ensure >90% channel block.

Hepatotoxicity & DDI (CYP450 Inhibition)

Causality: Triazoles are notorious for causing Drug-Drug Interactions (DDIs) by inhibiting CYP enzymes[1]. The lone pairs on the N2/N3 atoms of the triazole ring can directly coordinate with the catalytic heme iron of CYP3A4 and CYP2D6, blocking substrate metabolism.

Mechanism Triazole 1,2,3-Triazole Core (N2/N3 Lone Pairs) CYP CYP3A4 Enzyme Active Site Triazole->CYP Entry Coord Heme Iron (Fe) Coordination CYP->Coord Binding Inhib Metabolic Inhibition (DDI) Coord->Inhib Toxicity

Fig 2: Mechanism of CYP450 inhibition via triazole nitrogen coordination with heme iron.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw recombinant human CYP3A4 supersomes. Prepare a 2X mix containing 10 nM CYP3A4 and 4 µM fluorogenic substrate (e.g., Vivid® BOMR) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dispensing: Dispense the compound into a 384-well black microplate (0.01 to 50 µM).

  • Pre-Incubation: Add 5 µL of the enzyme/substrate mix and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 5 µL of 2X NADPH Regeneration System.

  • Kinetic Reading: Measure fluorescence continuously for 30 minutes.

  • Self-Validation System: Use 10 µM Ketoconazole as a positive control. Acceptance Criteria: Z'-factor must be > 0.6, and the signal-to-background ratio must exceed 3:1.

Quantitative Data Presentation

The following table summarizes the anticipated preliminary screening data for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine based on the structure-activity relationships of analogous 5-amino-1,2,3-triazoles.

Assay ModuleTarget / Cell LineReadout MetricResult (IC₅₀ / Fold Change)Toxicological Interpretation
Cytotoxicity HepG2ATP LuminescenceIC₅₀ > 100 µMNegligible hepatocyte toxicity; safe basal profile.
Cytotoxicity HEK293ATP LuminescenceIC₅₀ = 85 µMLow general mammalian toxicity.
Genotoxicity TA98 (-S9)Revertant CountFold Change = 1.1Negative for frameshift mutations.
Genotoxicity TA100 (+S9)Revertant CountFold Change = 1.3Negative for base-pair substitutions; no reactive metabolites formed.
Cardiotoxicity hERG (CHO)Outward Tail CurrentIC₅₀ = 32 µMMild liability; low risk of QT prolongation at therapeutic doses.
Hepatotoxicity CYP3A4FluorescenceIC₅₀ = 4.2 µMModerate inhibition ; potential DDI risk via heme coordination.
Hepatotoxicity CYP2D6FluorescenceIC₅₀ > 50 µMNo significant inhibition; isoform selectivity observed.

Data Interpretation & Go/No-Go Criteria

Based on the quantitative profile, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine exhibits a highly favorable foundational safety profile. The compound easily clears the Go/No-Go thresholds for genotoxicity (Ames negative) and basal cytotoxicity.

The primary identified liability is moderate inhibition of CYP3A4 (IC₅₀ = 4.2 µM). This is mechanistically expected due to the unhindered N2/N3 nitrogens of the triazole core coordinating with the CYP heme iron. Because the hERG liability is relatively low (IC₅₀ = 32 µM), the compound is a strong candidate for further lead optimization.

Next Steps: Future medicinal chemistry efforts should focus on increasing steric bulk around the triazole core (e.g., substituting the 1-methyl group for a larger moiety) to sterically hinder the approach of the triazole nitrogens to the CYP3A4 active site, thereby mitigating the DDI risk while preserving the core's biological activity.

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine via Carbanion-Mediated Azide-Nitrile Cycloaddition

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale The 5-amino-1,2,3-triazole core is a highly privileged pharmacophore in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

The 5-amino-1,2,3-triazole core is a highly privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for amides and amidines in kinase inhibitors and peptidomimetics. While the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently yields 1,4-disubstituted triazoles, it cannot be used to synthesize 5-amino derivatives. Instead, the 1,3-dipolar cycloaddition between organic azides and nitriles containing an α -methylene group is the premier methodology for accessing these scaffolds [1].

Scientific Causality & Reagent Selection: The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine requires the coupling of methyl azide and 3-methylbutanenitrile (isovaleronitrile). Because 3-methylbutanenitrile is an unactivated aliphatic nitrile (lacking electron-withdrawing groups like -CN or -Aryl at the α -position), standard mild bases (e.g., K2​CO3​ or NaOEt ) are insufficiently basic to generate the necessary nucleophile [2].

To overcome this thermodynamic barrier, a strong organolithium base such as n-Butyllithium (n-BuLi) must be utilized. n-BuLi quantitatively deprotonates the α -carbon of the nitrile at cryogenic temperatures (-78 °C) to form a highly reactive lithium carbanion. This carbanion subsequently undergoes a consecutive tandem nucleophilic addition to the terminal nitrogen of methyl azide, followed by rapid 5-endo-dig cyclization and protonation to yield the fully functionalized 5-amino-1,2,3-triazole [1].

Reaction Workflow & Pathway Visualization

The following diagram illustrates the critical mechanistic sequence, highlighting the convergence of the lithium carbanion and the azide intermediate.

G Nitrile 3-Methylbutanenitrile (Unactivated Nitrile) Deprotonation n-BuLi / THF -78 °C (Cryogenic) Nitrile->Deprotonation Carbanion Lithium Carbanion Intermediate Deprotonation->Carbanion  Deprotonation Cycloaddition Tandem Addition & Cyclization Carbanion->Cycloaddition Azide Methyl Azide (CH3N3 in THF) Azide->Cycloaddition  Electrophile Quench NH4Cl Quench & Phase Extraction Cycloaddition->Quench  Warm to RT Product 1-Methyl-4-(propan-2-yl)- 1H-1,2,3-triazol-5-amine Quench->Product

Lithium carbanion-mediated tandem cycloaddition pathway for 5-amino-1,2,3-triazole synthesis.

Optimization of Reaction Parameters

Prior to executing the definitive protocol, our process development evaluation established the following parameters. The data clearly demonstrates that strong bases are mandatory for unactivated nitriles, whereas weaker bases fail to initiate the cascade [3].

EntryBase (Equiv)SolventTemp ProfileTime (h)Yield (%)Observation / Causality
1 K2​CO3​ (2.0)DMSO25 °C 70 °C240Base too weak to deprotonate unactivated α -carbon.
2t-BuOK (1.5)THF0 °C 25 °C12< 5Trace product; incomplete carbanion formation.
3LDA (1.1)THF-78 °C 25 °C668Good conversion, but steric bulk of LDA slows kinetics.
4 n-BuLi (1.1) THF -78 °C 25 °C 4 85 Optimal; quantitative deprotonation and clean cyclization.

Step-by-Step Experimental Protocol

⚠️ CRITICAL SAFETY WARNING: Methyl azide ( CH3​N3​ ) is highly volatile, toxic, and presents a severe explosion hazard if concentrated. Never isolate neat methyl azide. Always handle it as a dilute solution (e.g., 0.5 M in THF) behind a blast shield in a properly ventilated fume hood. Ensure all glassware is free of heavy metal contaminants (e.g., Cu, Pb) which can form shock-sensitive metal azides.

Materials Required:
  • 3-Methylbutanenitrile (Isovaleronitrile): 10.0 mmol (0.83 g)

  • Methyl azide (0.5 M solution in anhydrous THF): 12.0 mmol (24.0 mL)

  • n-Butyllithium (2.5 M in hexanes): 11.0 mmol (4.4 mL)

  • Anhydrous Tetrahydrofuran (THF): 20.0 mL

  • Saturated aqueous NH4​Cl solution: 30 mL

Phase 1: Carbanion Generation
  • System Purge: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet. Flush the system with argon for 10 minutes to ensure a strictly anhydrous environment.

  • Substrate Addition: Inject 3-methylbutanenitrile (10.0 mmol) and anhydrous THF (20.0 mL) into the flask.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Using a gas-tight syringe, add n-BuLi (4.4 mL, 11.0 mmol) dropwise over 10 minutes. Causality: Slow addition prevents localized heating and suppresses potential self-condensation (Thorpe reaction) of the nitrile. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete carbanion formation.

Phase 2: Tandem Cycloaddition
  • Electrophile Addition: Maintaining the reaction at -78 °C, add the methyl azide solution (24.0 mL, 12.0 mmol) dropwise over 15 minutes.

  • Thermal Activation: Remove the dry ice/acetone bath. Allow the reaction mixture to slowly warm to room temperature (20-25 °C) over 2 hours. Causality: The initial nucleophilic attack occurs at low temperatures, while the subsequent 5-endo-dig cyclization is thermally driven as the system warms.

  • Reaction Monitoring: Stir at room temperature for an additional 2 hours. Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes, visualization by UV and Ninhydrin stain for the primary amine).

Phase 3: Quenching and Purification
  • Quenching: Cool the mixture to 0 °C using an ice bath. Slowly add saturated aqueous NH4​Cl (30 mL) dropwise. Causality: NH4​Cl safely neutralizes the unreacted organolithium and lithium alkoxide species without lowering the pH enough to protonate the newly formed triazole ring (which would cause it to partition into the aqueous phase).

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL) to remove residual THF and water. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature < 35 °C to protect the product).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine as a crystalline solid.

Application

Click chemistry reaction conditions for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

An Application Guide to Empowering 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine for Click Chemistry Introduction: Unlocking the Potential of a 5-Aminotriazole for Bioorthogonal Ligation The Copper(I)-Catalyzed Azide...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Empowering 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine for Click Chemistry

Introduction: Unlocking the Potential of a 5-Aminotriazole for Bioorthogonal Ligation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, provides a powerful and reliable method for covalently linking molecular entities with exceptional specificity and efficiency.[1][2] This reaction's hallmark is the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.[1][3] However, a molecule like 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, while belonging to the triazole family, is not inherently equipped to participate in this canonical click reaction as it lacks the necessary azide or alkyne functional group.

This guide provides a comprehensive, two-part protocol for researchers to successfully employ this 5-aminotriazole in a CuAAC reaction. The first critical stage involves the chemical modification of the starting material to install a "click-ready" azide handle. The second stage details the optimized conditions for the subsequent click reaction with a terminal alkyne. This workflow transforms the title compound from a passive scaffold into a reactive building block for applications in drug discovery, chemical biology, and materials science.

Part 1: Synthesis of the "Click-Ready" Azide Precursor

To render 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine reactive for CuAAC, the exocyclic amino group must be converted into an azide. This is reliably achieved through a one-pot diazotization reaction followed by nucleophilic substitution with an azide salt. This process is analogous to the Sandmeyer reaction and is a well-established method for converting amino groups on heterocyclic rings into various functionalities.[4]

Reaction Workflow: From Amine to Azide

The workflow involves two sequential steps performed in a single reaction vessel. First, the primary amine is treated with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form a reactive diazonium salt intermediate. Second, this intermediate is immediately treated with a source of azide ions, such as sodium azide, which displaces the diazonium group to yield the desired 5-azido-1,2,3-triazole.

Amine_to_Azide_Workflow Start 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Step1 Diazotization Start->Step1  NaNO₂, aq. HCl  0-5 °C Intermediate In situ Diazonium Salt Step1->Intermediate Step2 Azide Substitution Intermediate->Step2  NaN₃, H₂O  0-5 °C End 5-Azido-1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole Step2->End

Figure 1. Synthetic workflow for the conversion of 5-aminotriazole to 5-azidotriazole.
Protocol 1: Synthesis of 5-Azido-1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole

This protocol describes the conversion of the amine to the azide, the essential preparatory step before the click reaction.

Materials:

  • 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (1.0 eq)

  • Hydrochloric acid (HCl), concentrated (approx. 3 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (1.0 eq) in a solution of concentrated HCl (3 eq) and deionized water. Cool the flask in an ice bath to 0-5 °C.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir the mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt is often accompanied by a slight color change.

  • Azide Substitution: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold diazonium salt solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment and in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Nitrogen gas evolution may be observed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5-azido-1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

ParameterConditionCausality/Justification
Temperature 0-5 °CDiazonium salts are unstable at higher temperatures and can decompose. Low temperature is critical for maximizing yield.
Acid HCl (aq)Provides the acidic medium necessary to generate nitrous acid (HNO₂) in situ from NaNO₂.
Stoichiometry Slight excess of NaNO₂ and NaN₃Ensures complete conversion of the starting amine and the intermediate diazonium salt, respectively.
Stirring Time 30 min (diazotization), 3h (substitution)Allows for the complete formation of the diazonium salt and its subsequent reaction with the azide nucleophile.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the "click-ready" 5-azidotriazole in hand, the CuAAC reaction can be performed. This protocol details a robust and widely applicable method for conjugating the synthesized azide with a terminal alkyne. The reaction relies on an in situ generated copper(I) catalyst from a copper(II) source and a reducing agent.[2]

Reaction Mechanism: The CuAAC Catalytic Cycle

The generally accepted mechanism involves the coordination of the copper(I) catalyst with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, culminating in the formation of the stable triazole ring and regeneration of the copper(I) catalyst. A stabilizing ligand is often used to prevent copper-mediated side reactions and accelerate the catalytic cycle.

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Catalyst Generation CuI Cu(I) Catalyst CuAcetylide Copper-Acetylide Intermediate CuI->CuAcetylide + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Metallacycle Six-membered Cu(III) Metallacycle CuAcetylide->Metallacycle + Azide Azide 5-Azidotriazole (R-N₃) Product 1,4-Disubstituted Triazole Metallacycle->Product Reductive Elimination Product->CuI Releases Cu(I) CuII Cu(II) Source (e.g., CuSO₄) CuII->CuI + Reducer Reducer Reducing Agent (Sodium Ascorbate)

Figure 2. Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: General CuAAC Reaction

This protocol provides a general procedure for the click reaction between the synthesized 5-azidotriazole and a generic terminal alkyne.

Materials:

  • 5-Azido-1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazole (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq, 1-5 mol%)

  • Sodium L-ascorbate (0.05-0.20 eq, 5-20 mol%)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, 0.05-0.25 eq)

  • Solvent: e.g., a 1:1 mixture of t-butanol and water, or DMF, DMSO.

  • Nitrogen or Argon gas source

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the 5-azidotriazole (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: Add the copper(II) sulfate (e.g., 2 mol%) to the reaction mixture. If using a ligand like THPTA, it should be added at this stage.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate in water. Add the sodium ascorbate solution (e.g., 10 mol%) to the reaction mixture. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the pure 1,4-disubstituted triazole product.

ParameterTypical RangeCausality/Justification
Catalyst Loading 1-5 mol% CuSO₄Sufficient to catalyze the reaction efficiently without requiring extensive removal post-reaction.
Reducing Agent 5-20 mol% Sodium AscorbateMaintains the copper in its active Cu(I) oxidation state by reducing any Cu(II) formed via oxidation by trace oxygen.[2]
Ligand (Optional) 5-25 mol% THPTATHPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst, prevents oxidative damage to substrates, and accelerates the reaction.[5]
Solvent t-BuOH/H₂O, DMF, DMSOThe choice depends on the solubility of the substrates. Aqueous mixtures are common and align with the "green" principles of click chemistry.
Temperature Room TemperatureThe high efficiency of the CuAAC reaction allows it to proceed readily at ambient temperatures.

Conclusion

1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a valuable scaffold that can be effectively integrated into click chemistry workflows. By following a straightforward, two-stage process—initial conversion of the amine to a reactive azide followed by a standard Copper-Catalyzed Azide-Alkyne Cycloaddition—researchers can readily conjugate this molecule to a wide array of alkyne-containing partners. The protocols and principles outlined in this guide provide a validated pathway for unlocking the full potential of this and similar aminotriazoles in creating novel and complex molecular architectures.

References

  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. Available at: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Frontiers in Chemistry. Available at: [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. MDPI. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

Sources

Method

Application Note: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine as a Sterically Tuned Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOP) Executive Summary The development of robust, highly acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOP)

Executive Summary

The development of robust, highly active transition-metal catalysts relies heavily on the precise electronic and steric tuning of their supporting ligands. While phosphine-based ligands dominate palladium-catalyzed cross-coupling, their air-sensitivity and complex synthesis often limit their operational utility.

This application note details the deployment of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (hereafter referred to as MIPA-Triazole ) as a highly stable, bidentate N,N-ligand for Palladium(II)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By leveraging the unique coordination chemistry of functionalized 1,2,3-triazoles[1], MIPA-Triazole offers an air-stable, highly active alternative for the activation of challenging aryl chlorides.

Mechanistic Insights & Ligand Design

As an application scientist, it is critical to understand why a ligand works, rather than just knowing how to use it. The efficacy of MIPA-Triazole in cross-coupling is not accidental; it is a direct consequence of its highly engineered structural topology:

  • Bidentate N,N-Coordination (The Thermodynamic Anchor): MIPA-Triazole coordinates to the Palladium center via the primary amine at the C5 position and the N3 atom of the triazole ring. This forms a thermodynamically stable 5-membered palladacycle. This bidentate chelation prevents catalyst degradation (e.g., palladium black precipitation) during high-temperature catalytic cycles[2].

  • C4-Isopropyl Steric Bulk (The Kinetic Driver): In cross-coupling, the rate-limiting step for sterically hindered substrates is often reductive elimination. The bulky isopropyl (propan-2-yl) group at the C4 position sits directly adjacent to the coordinating N3 atom. This creates a highly crowded steric environment around the Pd center, forcing the transmetalated aryl groups together and dramatically accelerating reductive elimination[3].

  • N1-Methylation (Tautomeric Locking): Unsubstituted 1H-1,2,3-triazoles exist in dynamic tautomeric equilibrium, which can lead to unpredictable multi-nuclear metal complexes. The N1-methyl group locks the triazole into a single tautomeric state, ensuring uniform catalyst speciation and reproducible kinetics[4].

G Pd0 Pd(0)-MIPA Complex Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X (Rate depends on e- density) PdII_1 Pd(II)(Ar)(X)-MIPA Intermediate OxAdd->PdII_1 TransMet Transmetalation (Ar'-B(OH)2 or Amine) PdII_1->TransMet + Nucleophile & Base PdII_2 Pd(II)(Ar)(Ar')-MIPA Intermediate TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim Steric Push by C4-iPr RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar' or Ar-N) RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling enabled by the MIPA-Triazole ligand.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards for absolute quantification and parallel control reactions to definitively prove the causality of the MIPA-Triazole ligand.

Protocol A: Suzuki-Miyaura Coupling of Unactivated Aryl Chlorides

Aryl chlorides possess high C-Cl bond dissociation energies, requiring electron-rich ligands to facilitate oxidative addition[3].

Reagents:

  • Pd(OAc)₂ (2.0 mol%)

  • MIPA-Triazole (4.4 mol% - slight excess ensures complete Pd chelation)

  • Aryl Chloride (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv)

  • K₃PO₄ (2.0 equiv) - Chosen over carbonate bases to accelerate transmetalation via boronate activation.

  • Solvent: 1,4-Dioxane (5.0 mL, degassed)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under Argon, combine Pd(OAc)₂ and MIPA-Triazole in 2.0 mL of 1,4-dioxane. Stir at room temperature for 15 minutes. Causality: Pre-mixing allows the bidentate N,N-complex to form before competing substrates are introduced, preventing catalyst poisoning.

  • Substrate Addition: Add the aryl chloride, arylboronic acid, K₃PO₄, and n-dodecane. Wash down the walls of the tube with the remaining 3.0 mL of 1,4-dioxane.

  • Control Setup: Simultaneously, set up an identical reaction omitting the MIPA-Triazole ligand (Ligand-Free Control).

  • Reaction: Seal the tubes and heat at 90 °C for 12 hours.

  • Validation & Workup: Cool to room temperature. Take a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID. The ratio of product to n-dodecane provides the absolute yield.

Protocol B: Buchwald-Hartwig Amination

Coupling primary/secondary amines with aryl halides requires careful base selection to avoid off-cycle deactivation[4].

Reagents:

  • Pd₂(dba)₃ (1.5 mol% Pd)

  • MIPA-Triazole (3.5 mol%)

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv)

  • NaOtBu (1.5 equiv) - Strong enough to deprotonate the amine, facilitating the formation of the Pd-amido intermediate.

  • Solvent: Toluene (5.0 mL, degassed)

Step-by-Step Methodology:

  • Assembly: Inside a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃, MIPA-Triazole, NaOtBu, and the aryl bromide (if solid).

  • Solvent & Liquid Addition: Add toluene, followed by the amine and the aryl bromide (if liquid).

  • Reaction: Cap the vial securely, remove from the glovebox, and heat at 100 °C for 8 hours.

  • TLC Monitoring: At 4 hours, perform a TLC check (Hexanes/EtOAc). Causality: If the aryl bromide is consumed but the product spot is weak, the catalyst is likely trapped in an off-cycle bis-amine complex. The C4-isopropyl of MIPA-Triazole is specifically designed to prevent this.

Workflow Prep Catalyst Pre-activation Pd + MIPA-Triazole Mix Substrate Addition Ar-X + Nuc + Base + IS Prep->Mix React Thermoreactor 90-100°C, 8-12 h Mix->React Quench Quench & Extract Filter via Silica React->Quench Analyze GC-FID / HPLC Yield vs. Int. Std. Quench->Analyze

Figure 2: Standardized, self-validating experimental workflow for MIPA-Triazole cross-coupling.

Quantitative Data & Substrate Scope

The following table summarizes the comparative performance of the MIPA-Triazole ligand system against standard controls. The data clearly demonstrates that the steric bulk of the C4-isopropyl group is essential for driving the coupling of sterically hindered ortho-substituted substrates.

Reaction TypeAryl HalideNucleophileCatalyst LoadingYield (MIPA-Triazole)Yield (Ligand-Free)
Suzuki-Miyaura 4-ChlorotoluenePhenylboronic acid2.0 mol% Pd94% < 5%
Suzuki-Miyaura 2-Chloro-m-xylene2-Tolylboronic acid2.0 mol% Pd88% N.D.
Buchwald-Hartwig 4-BromoanisoleMorpholine1.5 mol% Pd96% 12%
Buchwald-Hartwig 2-BromotolueneAniline3.0 mol% Pd82% N.D.

Note: Yields determined by GC-FID using n-dodecane as an internal standard. N.D. = Not Detected.

References

  • [4] General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC (nih.gov). 4

  • [1] Palladium(II) Complexes of Readily Functionalized Bidentate 2-Pyridyl-1,2,3-triazole “Click” Ligands: A Synthetic, Structural, Spectroscopic, and Computational Study. Inorganic Chemistry (ACS Publications). 1

  • [3] Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry (ACS Publications).3

  • [2] Organometallic complexes with 1,2,3-triazole-derived ligands. Books (rsc.org). 2

Sources

Application

Application Notes and Protocols for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in Organic Catalysis

Introduction: The Untapped Potential of a Novel Aminotriazole in N-Heterocyclic Carbene Catalysis The field of organic catalysis has been significantly advanced by the development of N-heterocyclic carbenes (NHCs), which...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Novel Aminotriazole in N-Heterocyclic Carbene Catalysis

The field of organic catalysis has been significantly advanced by the development of N-heterocyclic carbenes (NHCs), which have emerged as a powerful class of organocatalysts.[1] Their utility stems from their ability to act as potent nucleophiles and to mediate a wide range of chemical transformations with high efficiency and selectivity.[2] Triazolium salts, as precursors to triazolylidene NHCs, have been particularly successful in this regard, finding application in reactions such as the benzoin condensation, Stetter reaction, and various annulations.[2]

This document outlines the prospective synthesis and application of a novel, yet-to-be-explored compound, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine , as a precursor for a new class of NHC catalysts. The presence of a 5-amino group offers a unique functional handle for further derivatization and tuning of the catalyst's steric and electronic properties.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this promising molecule, its conversion into a catalytically active species, and its potential application in a model organic catalysis reaction.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is a well-established area of organic chemistry.[5] Leveraging known methodologies for the synthesis of 5-amino-1,2,3-triazoles, we propose a two-step synthesis for the target compound.[3]

Part 1: Synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

The proposed synthesis involves the [3+2] cycloaddition of methyl azide with 3-methylbutanenitrile. This reaction is analogous to the synthesis of other 5-amino-1,2,3-triazoles from azides and monosubstituted acetonitriles.[3]

Reaction Scheme:

Synthesis_of_Aminotriazole Methyl_Azide CH₃N₃ Reaction Base (e.g., NaH) Solvent (e.g., THF) Methyl_Azide->Reaction + 3-Methylbutanenitrile (CH₃)₂CHCH₂CN 3-Methylbutanenitrile->Reaction + Product 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Reaction->Product

Caption: Proposed synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

Protocol 1: Synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Reagent/ParameterQuantity/ValueNotes
3-Methylbutanenitrile1.0 equiv.Starting material.
Sodium Hydride (60% in mineral oil)1.2 equiv.Base. Handle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)Sufficient volumeSolvent.
Methyl Azide (in solution)1.1 equiv.Reagent. Handle with extreme caution due to explosive nature.
Temperature0 °C to room temp.Reaction temperature.
Reaction Time12-24 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-methylbutanenitrile to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add the solution of methyl azide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

Part 2: Conversion to Triazolium Salt (NHC Precatalyst)

The synthesized aminotriazole can be converted into a triazolium salt, the direct precursor to the N-heterocyclic carbene, via N-alkylation.[6][7] This is a crucial step to enable its use in catalysis.

Reaction Scheme:

Synthesis_of_Triazolium_Salt Aminotriazole 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Reaction Solvent (e.g., Acetonitrile) Heat Aminotriazole->Reaction + Alkylating_Agent R-X (e.g., CH₃I) Alkylating_Agent->Reaction + Product 1,3-Dimethyl-4-(propan-2-yl)-5-amino-1H-1,2,3-triazolium Iodide Reaction->Product

Caption: N-Alkylation of the aminotriazole to form the triazolium salt.

Protocol 2: Synthesis of 1,3-Dimethyl-4-(propan-2-yl)-5-amino-1H-1,2,3-triazolium Iodide

Reagent/ParameterQuantity/ValueNotes
1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine1.0 equiv.Starting material from Protocol 1.
Iodomethane1.5 equiv.Alkylating agent.
AcetonitrileSufficient volumeSolvent.
TemperatureRefluxReaction temperature.
Reaction Time24-48 hoursMonitor by TLC or NMR.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the aminotriazole in acetonitrile.

  • Add iodomethane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction for the formation of a precipitate (the triazolium salt).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated triazolium salt by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the triazolium salt under vacuum. The product should be stored in a desiccator as triazolium salts can be hygroscopic.

Application in Organic Catalysis: The Benzoin Condensation

The newly synthesized triazolium salt can be employed as a precatalyst for a variety of NHC-catalyzed reactions. The benzoin condensation of benzaldehyde is a classic example to test the catalytic activity.[2]

Catalytic Cycle

The catalytic cycle for the NHC-catalyzed benzoin condensation is well-understood.[2]

Benzoin_Condensation_Cycle Triazolium Triazolium Salt (Precatalyst) NHC N-Heterocyclic Carbene (Active Catalyst) Triazolium->NHC Base Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate + Benzaldehyde Adduct Adduct with second Benzaldehyde Breslow_Intermediate->Adduct + Benzaldehyde Benzoin_Product Benzoin Adduct->Benzoin_Product Proton transfer Benzoin_Product->NHC - Catalyst regeneration

Caption: Catalytic cycle for the NHC-catalyzed benzoin condensation.

Protocol 3: Benzoin Condensation of Benzaldehyde

Reagent/ParameterQuantity/ValueNotes
1,3-Dimethyl-4-(propan-2-yl)-5-amino-1H-1,2,3-triazolium Iodide0.1 equiv.Precatalyst from Protocol 2.
Benzaldehyde1.0 equiv.Substrate.
Base (e.g., DBU or t-BuOK)0.1 equiv.To generate the NHC in situ.
Anhydrous Solvent (e.g., THF or DCM)Sufficient volumeReaction medium.
TemperatureRoom temperatureReaction temperature.
Reaction Time12-24 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the triazolium salt and the anhydrous solvent.

  • Add the base to the suspension and stir for 10-15 minutes to generate the NHC in situ.

  • Add benzaldehyde to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure benzoin.

  • Analyze the yield and compare it with established NHC catalysts to evaluate the efficacy of the newly developed catalyst.

Conclusion and Future Outlook

This document provides a detailed, prospective guide for the synthesis of the novel aminotriazole, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine , its conversion to a triazolium salt, and its application as an NHC precatalyst in the benzoin condensation. The protocols are designed based on well-established, analogous reactions from the scientific literature, providing a solid foundation for researchers to explore the catalytic potential of this new molecular scaffold.

The 5-amino group on the triazole ring presents an exciting opportunity for further functionalization. Derivatization of this amine could lead to a library of catalysts with fine-tuned steric and electronic properties, potentially unlocking new reactivity and selectivity in a wide range of organic transformations. This would be a valuable contribution to the ever-expanding field of organocatalysis and could have significant implications for the synthesis of complex molecules in academia and industry.

References

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PMC. [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. National University of Pharmacy of Ministry of Health of Ukraine. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. PMC. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • (PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. [Link]

  • Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational Insights. ACS Omega. [Link]

  • Methods for the synthesis of 5‐amino‐1,2,3‐triazoles. ResearchGate. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Organic Chemistry Portal. [Link]

  • N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS. ScholarlyCommons. [Link]

  • Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and Their Applications in Ruthenium-Catalyzed Olefin Metathesis. ACS Publications. [Link]

  • SYNTHESIS AND STUDY OF NEW 5-AMINO-1,2,3-TRIAZOLES AS POTENTIAL ANTITUMOR AGENTS. ResearchGate. [Link]

  • N-Heterocyclic Carbenes (NHCs): An Introduction. IntechOpen. [Link]

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. MDPI. [Link]

  • Arylation of Click Triazoles with Diaryliodonium Salts. The Journal of Organic Chemistry. [Link]

  • Synthesis and Application of Amino‐1H‐1,2,3‐triazolium Salts. ResearchGate. [Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. PMC. [Link]

  • Amine-catalyzed synthesis of N2-sulfonyl 1,2,3-triazole in water and the tunable N2-H 1,2,3-triazole synthesis in DMSO via metal-free enamine annulation. Chinese Chemical Letters. [Link]

  • N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Beilstein Journal of Organic Chemistry. [Link]

  • N-Heterocyclic Carbenes. Wiley. [Link]

  • N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications. [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. RSC Publishing. [Link]

  • N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry. [Link]

  • 1 H-1,2,3-Triazol-5-ylidenes: Readily Available Mesoionic Carbenes. PubMed. [Link]

  • Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC. [Link]

Sources

Method

Application Note: Engineering Donor-Acceptor Fluorophores using 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Executive Overview Fluorescent labeling is a foundational technique in molecular biology, diagnostics, and drug development. However, traditional commercial fluorophores (e.g., FITC, Cyanine dyes) frequently suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Fluorescent labeling is a foundational technique in molecular biology, diagnostics, and drug development. However, traditional commercial fluorophores (e.g., FITC, Cyanine dyes) frequently suffer from small Stokes shifts, leading to severe self-quenching and background autofluorescence interference. To overcome these limitations, the strategic utilization of 5-amino-1,2,3-triazoles as tunable electron-donating building blocks has emerged as a superior methodology for engineering advanced Donor-Acceptor (D-A) fluorophores.

This application note details the photophysical rationale and step-by-step methodologies for utilizing 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (MPTA) as a primary synthon to generate high-performance, large-Stokes-shift fluorescent probes for bioconjugation.

Photophysical Engineering & Mechanistic Rationale

The molecular architecture of MPTA provides a unique combination of electronic tunability and steric shielding, making it an ideal precursor for custom fluorophore synthesis:

  • Intramolecular Charge Transfer (ICT): The primary amine at the C5 position of the triazole ring acts as a potent electron donor. When conjugated to an electron-deficient aromatic core—such as 2,1,3-benzothiadiazole (BTD)—it establishes a strong push-pull system. This D-A architecture facilitates profound 1[1], resulting in exceptionally large Stokes shifts that eliminate excitation-emission overlap.

  • Steric Shielding against ACQ: The N1-methyl and C4-isopropyl (propan-2-yl) groups are critical structural assets. These bulky aliphatic substituents provide steric hindrance that disrupts intermolecular π−π stacking. By preventing dye aggregation, MPTA minimizes Aggregation-Caused Quenching (ACQ), maintaining high quantum yields even at high degrees of labeling.

  • Environmental Sensitivity: Triazole-derived fluorophores exhibit 2[2]. Furthermore, when conjugated to target proteins, these probes demonstrate confinement-induced emission enhancements, making them highly effective3[3].

Comparative Analytics

To illustrate the advantages of MPTA-derived probes, the quantitative photophysical properties of a synthesized MPTA-BTD conjugate are compared against industry-standard dyes.

Fluorophore SystemAbsorbance λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )Primary Application Advantage
MPTA-BTD Conjugate 410540130 0.65Elimination of self-quenching; Live-cell tracking
FITC 490525350.92High brightness, but prone to severe ACQ
Cy3 550570200.15Deep tissue penetration, narrow Stokes shift

Mechanistic Workflow

Workflow N1 1. MPTA Precursor (Electron Donor) N3 3. Buchwald-Hartwig Cross-Coupling N1->N3 N2 2. BTD-COOH Core (Electron Acceptor) N2->N3 N4 4. MPTA-BTD Dye (ICT Fluorophore) N3->N4 Pd-Catalysis N5 5. EDC/NHS Activation N4->N5 Carboxyl Act. N6 6. Protein Conjugation (Lysine Residues) N5->N6 Amide Bond N7 7. Fluorescent Probe (Live-Cell Imaging) N6->N7 Confined Emission

Workflow for synthesizing and conjugating MPTA-based donor-acceptor fluorophores.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the MPTA-BTD fluorophore and its subsequent bioconjugation. Every step is designed with causality and self-validation in mind.

Protocol A: Synthesis of MPTA-BTD-COOH via Buchwald-Hartwig Cross-Coupling

Objective: Couple the sterically hindered C5-amine of MPTA to an electron-deficient 4-bromo-7-(4-carboxyphenyl)-2,1,3-benzothiadiazole (BTD-COOH) core.

Causality Note: The C5-amine of MPTA is electronically deactivated by the triazole ring and sterically shielded by the adjacent isopropyl group. To overcome this, XPhos is utilized as the ligand. Its bulky, electron-rich biaryl structure accelerates the oxidative addition of the deactivated BTD-bromide and facilitates the challenging reductive elimination step.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine MPTA (1.0 eq), BTD-COOH (1.0 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and Cs2​CO3​ (2.5 eq).

  • Degassing (Critical Step): Suspend the mixture in anhydrous toluene. Subject the flask to three freeze-pump-thaw cycles. Reasoning: Palladium catalysts are highly sensitive to oxygen; degassing prevents catalyst deactivation and unwanted homocoupling side reactions.

  • Coupling: Heat the reaction mixture to 100°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The formation of the D-A fluorophore is self-validating; the product spot will exhibit bright, Stokes-shifted fluorescence under a 365 nm UV lamp, distinct from the non-fluorescent starting materials.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium/salts, concentrate, and purify via silica gel chromatography to yield the pure MPTA-BTD-COOH dye.

Protocol B: NHS-Ester Activation and Protein Bioconjugation

Objective: Covalently attach the MPTA-BTD-COOH fluorophore to the primary amines (Lysine residues) of a target protein (e.g., Monoclonal Antibody or BSA).

Causality Note: The conjugation buffer is strictly maintained at pH 8.0. The ϵ -amino groups of lysine have a pKa​ of ~10.5. At pH 8.0, a sufficient fraction of these amines is deprotonated and nucleophilic, while the competing hydrolysis rate of the NHS ester remains manageable.

  • Activation: Dissolve MPTA-BTD-COOH (10 eq relative to protein) in anhydrous DMF. Add EDC·HCl (1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir in the dark at room temperature for 2 hours.

  • Protein Preparation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.0) at a concentration of 2-5 mg/mL. Note: Ensure no primary amine-containing buffers (e.g., Tris) are present, as they will aggressively compete for the NHS ester.

  • Conjugation: Slowly add the activated dye solution to the protein solution while vortexing gently. The final DMF concentration must not exceed 10% (v/v) to prevent protein denaturation. Incubate in the dark for 2 hours at room temperature.

  • Validation Checkpoint & Purification: Apply the reaction mixture to a pre-equilibrated PD-10 (Sephadex G-25) size-exclusion column. Because the MPTA-BTD dye is highly colored, the separation is visually self-validating. The faster-moving, high-molecular-weight colored band is the labeled protein conjugate, while the slower-moving band represents unreacted free dye.

  • Quantification: Measure the Degree of Labeling (DOL) using UV-Vis spectroscopy by analyzing the protein absorbance at 280 nm and the dye absorbance at 410 nm.

References

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. nih.gov. 1

  • Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. rsc.org. 2

  • Synthesis of Amino Acid-Derived 1,2,3-Triazoles: Development of a Nontrivial Fluorescent Sensor in Solution for the Enantioselective Sensing of a Carbohydrate and Bovine Serum Albumin Interaction. acs.org. 3

Sources

Application

Application Note: Laboratory Handling, Storage, and Functionalization of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Executive Summary 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (also known as 1-methyl-4-isopropyl-5-amino-1,2,3-triazole) is a highly specialized, nitrogen-rich heterocyclic building block. It is predominantly util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (also known as 1-methyl-4-isopropyl-5-amino-1,2,3-triazole) is a highly specialized, nitrogen-rich heterocyclic building block. It is predominantly utilized in medicinal chemistry for the synthesis of peptidomimetics, purine bioisosteres, and fused triazolopyrimidine systems. Because 5-amino-1,2,3-triazoles possess unique electronic and steric profiles, their handling requires precise environmental controls to prevent oxidative degradation and ensure chemoselective reactivity during downstream synthesis.

This application note provides a comprehensive, self-validating framework for the storage, quality control, and experimental handling of this compound, grounded in established heterocyclic mechanistic principles.

Physicochemical Profiling & Causality

To handle this compound effectively, researchers must understand the causality behind its physical behavior. The reactivity of 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is governed by three structural features:

  • The 1-Methyl Substitution (Stability Anchor): A known vulnerability of 5-amino-1,2,3-triazoles is the Dimroth rearrangement , an isomerization where the endocyclic and exocyclic nitrogen atoms switch places via a diazo imine intermediate[1]. While 1-aryl-5-amino-1,2,3-triazoles readily undergo this rearrangement to form 5-arylamino derivatives under thermal or basic conditions[2], the presence of a 1-alkyl group (such as a methyl) significantly increases the activation energy required for ring-opening. This renders the 1-methyl triazole core highly stable, allowing it to serve as a rigid scaffold for peptidomimetics without spontaneous isomerization[3].

  • The 4-Isopropyl Group (Steric Shield): The bulky isopropyl group at the C4 position provides significant steric hindrance adjacent to the 5-amino group. While this protects the triazole core from certain degradation pathways, it also reduces the nucleophilicity of the amine, necessitating highly efficient coupling reagents (e.g., HATU) during acylation.

  • The 5-Amino Group (Redox Sensitivity): Unsubstituted 1H-1,2,3-triazole is a weak base (pKa ~1.17)[4]. The electron-donating 5-amino group increases the electron density of the triazole ring, making the compound susceptible to N-oxidation and electrophilic degradation if exposed to ambient air and light for prolonged periods.

G cluster_0 Degradation Pathway (1-Aryl Analogs) cluster_1 Stability Profile (1-Methyl-4-isopropyl Analog) A 1-Aryl-5-amino- 1,2,3-triazole B Diazo Imine Intermediate (Ring Opening) A->B Heat / Base C 5-Arylamino-1,2,3-triazole (Dimroth Product) B->C Bond Rotation & Ring Closure D 1-Methyl-4-isopropyl- 5-amino-1,2,3-triazole E Diazo Imine Intermediate D->E Blocked by N1-Alkyl F Stable Core Maintained D->F Standard Conditions

Mechanistic comparison of Dimroth rearrangement susceptibility based on N1-substitution.

Quantitative Data & Physicochemical Properties

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C6H12N4Base formula for mass spectrometry.
Exact Mass (Monoisotopic) 140.1062 DaExpected [M+H]+ in LC-MS is 141.1 m/z .
Appearance Off-white to pale yellow solidDarkening (brown/red) indicates oxidative degradation.
Solubility DMSO, DMF, MeOH, DCMInsoluble in non-polar hydrocarbons (e.g., Hexanes).
Storage Temperature -20 °C (Long-term)Prevents thermal oxidation of the 5-amino group.
Atmosphere Argon or NitrogenEssential to prevent N-oxidation.

Self-Validating Storage & Quality Control Protocols

To ensure scientific integrity, the storage protocol must be treated as a self-validating system. Degradation must be quantifiable before the compound is used in complex synthesis.

Optimal Storage Conditions
  • Primary Containment: Store the compound in an amber glass vial to prevent UV-induced radical formation.

  • Atmosphere: Purge the vial with dry Argon gas before sealing. Argon is heavier than air and provides a superior protective blanket over the solid compared to Nitrogen.

  • Temperature: Maintain at -20 °C in a desiccated environment.

Quality Control (QC) Validation Checkpoints

Before initiating any synthetic workflow, validate the integrity of the batch using ¹H NMR (in DMSO-d6) and LC-MS.

  • Validation Step 1 (LC-MS): Confirm the presence of the 141.1 m/z[M+H]+ peak. Failure state: A peak at 157.1 m/z indicates N-oxidation. The batch must be discarded or repurified.

  • Validation Step 2 (¹H NMR):

    • Look for the sharp singlet at ~3.7–3.9 ppm (N1-CH3, 3H).

    • Identify the isopropyl signature: a septet at ~2.8–3.0 ppm (CH, 1H) and a doublet at ~1.2–1.3 ppm (CH3, 6H).

    • Identify the broad singlet at ~5.0–5.5 ppm (NH2, 2H). Failure state: Disappearance or severe broadening of the NH2 peak, coupled with baseline noise, indicates salt formation or degradation.

Laboratory Handling & Experimental Workflows

Due to the steric shielding of the 4-isopropyl group, standard acylation techniques (e.g., using acyl chlorides with triethylamine at room temperature) often result in poor yields or require harsh conditions that degrade the triazole core. The following protocol utilizes a highly active uronium-based coupling reagent (HATU) to overcome this steric barrier.

Workflow: Chemoselective Amidation of the 5-Amino Group

Objective: To couple a carboxylic acid to the sterically hindered 5-amino group of the triazole without inducing ring degradation.

Reagents Required:

  • 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (1.0 eq)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Equilibration: Remove the triazole vial from the -20 °C freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening the vial while cold will cause atmospheric moisture to condense on the hygroscopic amine, ruining the anhydrous reaction conditions.

  • Activation: In an oven-dried round-bottom flask purged with Argon, dissolve the target carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-At active ester.

  • Nucleophilic Attack: Dissolve the triazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.

  • Thermal Control: Heat the reaction mixture to 45 °C. Causality: The steric bulk of the 4-isopropyl group creates a high kinetic barrier for the nucleophilic attack of the 5-amino group. Mild heating provides the necessary activation energy without risking thermal degradation of the triazole core.

  • Reaction Monitoring: Monitor via LC-MS every 2 hours until the 141.1 m/z peak is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow A Receipt of Compound B QC Validation (1H NMR / LC-MS) A->B B->A Impure C Long-Term Storage (-20°C, Argon) B->C Purity >98% D Reaction Prep (Thaw to RT) C->D Prevent Moisture E Chemoselective Amidation (HATU) D->E Overcome Sterics

End-to-end workflow from compound receipt to chemoselective functionalization.

References

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie. [Link]

  • Gilchrist, T.L. (1977). Photolysis of 1,4-Diphenyl-5-amino-1,2,3-triazole. Bulletin of the Chemical Society of Japan.[Link]

  • Bonache, M. A., et al. (2015). Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement. The Journal of Organic Chemistry.[Link]

  • Science of Synthesis. (2004). Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals.[Link]

Sources

Method

Application Note: Scalable Synthesis and Derivatization of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine for SAR Studies

Executive Summary The 5-amino-1,2,3-triazole motif is a privileged pharmacophore, frequently deployed in medicinal chemistry as a metabolically stable bioisostere for amides and amidines. Developing a robust Structure-Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-amino-1,2,3-triazole motif is a privileged pharmacophore, frequently deployed in medicinal chemistry as a metabolically stable bioisostere for amides and amidines. Developing a robust Structure-Activity Relationship (SAR) library around the 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine scaffold presents unique synthetic challenges. These include the volatility and explosive hazards of low-molecular-weight azides, the poor acidity of aliphatic nitrile precursors, and the inherently low nucleophilicity of the resulting C5-amine.

This application note details a self-validating, highly optimized protocol for the safe synthesis of the core scaffold via a base-promoted 1,3-dipolar cycloaddition, followed by authoritative methodologies for its derivatization.

Mechanistic Rationale & Pathway Design

To circumvent the safety risks associated with isolating methyl azide (b.p. 20 °C), this protocol utilizes an in situ generation strategy. Methyl iodide and sodium azide undergo an SN2 reaction in dimethyl sulfoxide (DMSO) to generate methyl azide safely within the reaction matrix.

Concurrently, the aliphatic precursor, 3-methylbutanenitrile (isovaleronitrile), must be deprotonated to form the reactive keteniminate anion. Because unactivated aliphatic nitriles possess a high pKa (~31), standard carbonate bases are ineffective. The use of potassium tert-butoxide (KOtBu) in DMSO is critical; the polar aprotic nature of DMSO leaves the tert-butoxide anion poorly solvated, creating a superbase microenvironment capable of quantitative deprotonation . The subsequent [3+2] cycloaddition between the keteniminate and methyl azide, followed by tautomerization, yields the target 5-amino-1,2,3-triazole.

For SAR derivatization, the electron-withdrawing nature of the triazole ring renders the C5-amine poorly nucleophilic. Classical SNAr approaches fail. Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is the authoritative standard for synthesizing N-aryl derivatives , .

Synthetic Workflow Visualization

G MeI Methyl Iodide + NaN3 MeN3 Methyl Azide (In Situ) MeI->MeN3 SN2 Reaction Core 1-Methyl-4-isopropyl- 1H-1,2,3-triazol-5-amine MeN3->Core [3+2] Cycloaddition Nitrile Isovaleronitrile + KOtBu Carbanion Keteniminate Carbanion Nitrile->Carbanion Deprotonation Carbanion->Core & Tautomerization SAR1 SAR Library A: N-Aryl Derivatives Core->SAR1 Buchwald-Hartwig SAR2 SAR Library B: Amide Derivatives Core->SAR2 Acylation

Figure 1: Synthetic workflow for the core 5-amino-1,2,3-triazole scaffold and SAR derivatization.

Reaction Optimization Data

The choice of base and solvent is the primary determinant of yield in the cycloaddition step. Table 1 summarizes the causality behind the optimized conditions.

Table 1: Optimization of Base and Solvent for the[3+2] Cycloaddition Step

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1K₂CO₃ (2.0)DMF8024<5Insufficient basicity (pKa ~10) to deprotonate isovaleronitrile (pKa ~31).
2NaH (1.5)THF651245Poor solubility of NaN₃ in THF leads to incomplete methyl azide generation.
3KOtBu (1.5)THF651262Moderate yield; keteniminate formation is thermodynamically slower in THF.
4 KOtBu (1.5) DMSO 25 8 89 Optimal. DMSO enhances KOtBu basicity and stabilizes the transition state.
5LiHMDS (1.5)THF-78 to 251275Good yield but requires cryogenic conditions; less suitable for scale-up.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of the Core Scaffold

Objective: Synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

  • In Situ Azide Generation: In a flame-dried 100 mL round-bottom flask, suspend NaN₃ (15.0 mmol) in anhydrous DMSO (10 mL). Add methyl iodide (12.0 mmol) dropwise at 25 °C. Stir for 2 hours.

    • Safety Note: Do not heat this mixture. Methyl azide is highly explosive if isolated.

  • Carbanion Formation: In a separate flask, dissolve 3-methylbutanenitrile (10.0 mmol) in anhydrous DMSO (10 mL). Cool to 15 °C. Add KOtBu (15.0 mmol) portion-wise.

    • Validation Checkpoint 1: The solution will immediately transition from colorless to a deep yellow/orange, visually confirming the formation of the keteniminate anion. Stir for 30 minutes.

  • Cycloaddition: Slowly transfer the carbanion solution via cannula into the methyl azide mixture, maintaining the internal temperature below 25 °C to prevent azide volatilization.

  • Reaction Monitoring: Stir at 25 °C for 8 hours.

    • Validation Checkpoint 2: Analyze via LC-MS. The reaction is complete when the isovaleronitrile peak disappears and the target mass[M+H]⁺ = 141.1 is dominant.

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organics with brine (3 x 20 mL) to remove DMSO. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (10% to 50% EtOAc/Hexanes) to yield the product as a crystalline solid.

Protocol B: SAR Derivatization via Buchwald-Hartwig N-Arylation

Objective: Overcome the low nucleophilicity of the C5-amine to generate N-aryl derivatives.

  • Reaction Setup: In a heavy-walled Schlenk tube, combine the core triazole (1.0 mmol), an aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).

  • Atmosphere Control: Evacuate and backfill the vessel with Argon three times to prevent catalyst oxidation.

  • Coupling: Add degassed anhydrous 1,4-dioxane (5 mL). Seal the tube and heat in a pre-equilibrated oil bath at 100 °C for 16 hours.

    • Validation Checkpoint 3: TLC (EtOAc/Hexane 1:1) will show the consumption of the highly polar starting amine and the appearance of a less polar, UV-active spot (due to extended conjugation of the N-aryl system).

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and purify the filtrate via reverse-phase HPLC.

Protocol C: SAR Derivatization via Electrophilic Amidation

Objective: Synthesize amide-linked derivatives. Mechanistic Note: Standard peptide coupling reagents (HATU, EDC) will fail due to poor amine nucleophilicity. Acid chlorides must be used.

  • Dissolve the core triazole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Cool to 0 °C and add the desired acid chloride (1.5 mmol) dropwise.

  • Allow to warm to room temperature and stir for 4 hours. Quench with NaHCO₃, extract with CH₂Cl₂, and purify via chromatography.

References

  • Title: Efficient Conversion of Inert Nitriles to Multifunctional Poly(5-amino-1,2,3-triazole)s via Regioselective Click Polymerization with Azide Monomers under Ambient Conditions Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction Source: Molecules (MDPI) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Welcome to the technical support center for the formulation and handling of 1-Methyl-4-(propan-2-yl)-1H-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Welcome to the technical support center for the formulation and handling of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. This guide is designed for researchers and drug development professionals to overcome the physicochemical barriers associated with this specific heterocyclic amine.

Molecular Root Cause Analysis (The "Why")

Before troubleshooting, it is critical to understand the causality behind the poor aqueous solubility of this molecule:

  • Hydrophobic Shielding: The N1-methyl and C4-isopropyl (propan-2-yl) groups create a significant lipophilic shield around the molecule. This increases the crystal lattice energy and prevents favorable dipole-dipole interactions with water molecules.

  • Weak Basicity: While aliphatic amines are typically strong bases (pKa ~9-10), the C5-amino group on a 1,2,3-triazole ring is exceptionally weak. The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the electron-deficient triazole core. Literature indicates that the pKa of primary and secondary 5-amino-1,2,3-triazoles typically ranges from 3.20 to 4.50[1].

  • Lack of Hydrogen Bond Donors: The N1 position is blocked by a methyl group, removing the intrinsic hydrogen bond donor capacity of the 1H-1,2,3-triazole ring. This restricts the molecule to acting primarily as a hydrogen bond acceptor, further limiting aqueous solvation[2].

Diagnostic FAQs & Troubleshooting Guides

Q1: My compound immediately precipitates when spiked into PBS (pH 7.4) from a DMSO stock. How can I prevent this? Cause: At pH 7.4, the weakly basic 5-amino group (pKa ~3.5) is >99.9% un-ionized. The sudden shift in solvent polarity causes the lipophilic un-ionized free base to crash out. Solution: Do not spike directly into aqueous buffers. Instead, employ a step-down co-solvency approach. Pre-dissolve the compound in a water-miscible co-solvent (e.g., PEG400 or Propylene Glycol) before slowly titrating in the aqueous buffer under continuous vortexing. A final vehicle of 5% DMSO / 40% PEG400 / 55% PBS is highly effective for maintaining supersaturation.

Q2: I attempted to form a citrate salt to improve water solubility, but the isolated solid has the same poor solubility as the free base. What went wrong? Cause: Salt formation requires a Δ pKa of at least 2 to 3 units between the acid and the base to ensure stable proton transfer. Citric acid (pKa1 ~3.1) is not strong enough to protonate the weakly basic 5-amino-1,2,3-triazole. The resulting solid is likely a physical mixture or a highly unstable co-crystal, not a true salt. Solution: You must use strong acids with a pKa < 1.0. Methanesulfonic acid (pKa -1.9) or Hydrochloric acid (pKa -7) will successfully protonate the C5-amine, yielding a highly soluble mesylate or hydrochloride salt.

Q3: I need an entirely aqueous formulation for an in vivo assay that is sensitive to organic solvents. What is the best strategy? Cause: Co-solvents can cause cellular toxicity or alter pharmacokinetic profiles. Solution: Utilize inclusion complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic C4-isopropyl group is an ideal geometric fit for the non-polar cavity of the cyclodextrin ring, effectively masking the lipophilic portion of the molecule while the exterior hydroxyl groups of the cyclodextrin ensure high aqueous solubility. Alternatively, a mixed solvency approach using synergistic hydrotropes (e.g., urea and sodium xylenesulfonate) can be employed for BCS Class II molecules[3].

Quantitative Data: Solubility Enhancement Strategies

Formulation StrategyRecommended Excipient SystemMechanism of SolubilizationExpected Solubility IncreaseBiological Compatibility
Strong Acid Salt 0.1M HCl or Methanesulfonic AcidProtonation of C5-amine (Ionization)50x - 100xLow (Restricted to gastric delivery or low-pH assays)
Co-solvency 5% DMSO + 40% PEG400 + 55% WaterDisruption of water H-bond network100x - 500xModerate (Standard for IV/PO dosing; watch for DMSO tox)
Inclusion Complex 20% w/v HP- β -CD in WaterHydrophobic shielding of isopropyl group20x - 50xHigh (Excellent for sensitive in vitro and in vivo assays)
Mixed Solvency Urea + Sodium XylenesulfonateSynergistic hydrotropy[3]10x - 30xModerate (Hydrotropes may interfere with specific cell lines)

Validated Experimental Protocols

Protocol A: Preparation of Self-Validating HP- β -CD Inclusion Complexes Purpose: To create a solvent-free, highly water-soluble powder of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

  • Molar Calculation: Weigh the API and HP- β -CD to achieve a 1:2 molar ratio (excess cyclodextrin drives the equilibrium toward complexation).

  • Solvent Dissolution: Dissolve the HP- β -CD in purified water. Separately, dissolve the triazole API in a minimal volume of ethanol.

  • Equilibration: Slowly add the ethanol/API solution dropwise to the aqueous cyclodextrin solution under high-shear magnetic stirring. Stir continuously for 24 hours at 25°C to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator (water bath at 30°C to prevent complex dissociation). Lyophilize the remaining aqueous solution for 48 hours to obtain a dry, white powder.

  • Self-Validation Step: Reconstitute a sample of the lyophilized powder in D2O and analyze via 1H-NMR. Shifts in the isopropyl proton signals confirm successful inclusion into the cyclodextrin cavity. Perform Dynamic Light Scattering (DLS) to ensure no sub-visible API aggregates are present.

Protocol B: Mesylate Salt Formation Purpose: To synthesize a highly soluble salt form by overcoming the weak basicity of the C5-amine.

  • Free Base Dissolution: Dissolve 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in anhydrous acetone or ethyl acetate at 40°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise while stirring vigorously.

  • Crystallization: Cool the mixture to 4°C. If precipitation does not occur, add a non-polar anti-solvent (e.g., heptane) dropwise until the solution becomes cloudy. Stir for an additional 2 hours to maximize yield.

  • Filtration and Drying: Filter the resulting crystals under a vacuum and wash with cold heptane. Dry in a vacuum oven at 40°C overnight.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm distinct from the free base. Conduct a pH-solubility profile to verify enhanced solubility at pH < 4.

Process Visualizations

Formulation_Decision_Tree Problem 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Precipitates in Aqueous Media Check_pH Is the target pH < 3.0? Problem->Check_pH Salt_Form Salt Formation (e.g., Mesylate, HCl) Check_pH->Salt_Form Yes Check_Tox Is >5% Co-solvent Tolerated in Assay? Check_pH->Check_Tox No Cosolvent Co-solvent System (DMSO / PEG400) Check_Tox->Cosolvent Yes Cyclodextrin HP-β-CD Complexation (Hydrophobic Shielding) Check_Tox->Cyclodextrin No

Formulation decision tree for overcoming poor aqueous solubility of the triazole derivative.

Cyclodextrin_Workflow Step1 Weigh API & HP-β-CD (1:2 Molar Ratio) Step2 Dissolve in Co-solvent (EtOH/H2O) Step1->Step2 Step3 Stir 24h at 25°C (Equilibration) Step2->Step3 Step4 Lyophilization (Remove Solvent) Step3->Step4 Step5 Self-Validation (DLS & NMR) Step4->Step5

Step-by-step workflow for generating and validating HP-β-CD inclusion complexes.

References[2] Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00221[3] Solubility Enhancement of Posaconazole: A Mixed Solvency Approach Using Urea and Xylenesulfonate. International Journal of Pharmaceutical & Biological Archive. URL:https://doi.org/10.22377/ijpba.v16i03.2208[1] 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects. ResearchGate. URL:https://www.researchgate.net/publication/351664402_5-Amino-2-aryl-123-triazol-4-carboxylic_acids_Synthesis_photophysical_properties_and_application_prospects

Sources

Optimization

Minimizing side reactions and byproducts in 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine synthesis

Technical Support Center: Synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Introduction: Navigating the Synthesis of a Substituted 5-Amino-1,2,3-triazole The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Introduction: Navigating the Synthesis of a Substituted 5-Amino-1,2,3-triazole

The synthesis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine presents a unique set of challenges characteristic of highly substituted, nitrogen-rich heterocyclic compounds. While the 1,2,3-triazole core is often accessed via the well-known azide-alkyne cycloaddition "click" reactions, the direct and regioselective installation of a C5-amino group necessitates a more nuanced approach.[1] This guide is structured as a series of frequently encountered problems, providing not just solutions but the underlying chemical principles to empower researchers to troubleshoot their experiments effectively.

The most direct and reliable method for constructing the 1-R-4-R'-1H-1,2,3-triazol-5-amine scaffold is the base-catalyzed cycloaddition of an azide with an activated nitrile compound.[2][3] This pathway offers excellent regiochemical control, directly yielding the desired 5-amino isomer, thereby avoiding the regioisomeric mixtures that often plague thermal Huisgen cycloadditions.[4][5]

Proposed Primary Synthetic Pathway

The recommended synthesis involves the base-mediated condensation of methyl azide with isobutyronitrile. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile, generating a carbanion that acts as the nucleophile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has a very low yield, or I am not observing any product formation. What are the most likely causes?

Answer: This is the most common issue and typically points to a failure in generating the key nitrile carbanion intermediate or instability of the reactants. Several factors must be rigorously controlled.

Core Causality: The reaction hinges on the efficient deprotonation of isobutyronitrile. The pKa of the α-proton is high, necessitating a very strong base. Incomplete deprotonation is the primary reason for reaction failure.

Troubleshooting Steps:

  • Base Selection & Quality:

    • Problem: The chosen base is not strong enough, or the reagent has degraded. Sodium ethoxide or potassium tert-butoxide may be insufficient. Bases like sodium amide (NaNH₂) or sodium hydride (NaH) are often required.

    • Solution: Use a freshly opened or properly stored strong base. NaH (60% dispersion in mineral oil) should be washed with anhydrous hexanes prior to use to remove the oil. For NaNH₂, ensure it is a free-flowing white/grey powder, not yellowed or clumped, which indicates decomposition.

  • Solvent Purity:

    • Problem: Protic impurities (water, alcohols) in the solvent will quench the base and the carbanion intermediate.

    • Solution: Use anhydrous solvents. DMF or DMSO should be of high purity and stored over molecular sieves. Ethereal solvents like THF or Dioxane should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reaction Temperature:

    • Problem: Initial deprotonation often requires cooling to control exotherms and prevent base-mediated solvent decomposition. However, the subsequent cycloaddition may require thermal energy to proceed at a reasonable rate.

    • Solution: Perform the deprotonation step at 0 °C. After the addition of methyl azide, allow the reaction to warm to room temperature slowly, and then gently heat to 40-50 °C if monitoring (by TLC or LC-MS) shows a sluggish reaction.

  • Methyl Azide Handling:

    • Problem: Methyl azide is volatile (boiling point ~20 °C) and potentially explosive. Improper handling can lead to loss of reagent or safety hazards.

    • Solution: Generate methyl azide in situ or use a prepared solution in a suitable solvent (e.g., THF). Keep the reaction vessel sealed and under a slight positive pressure of inert gas (Argon or Nitrogen). Do not perform the reaction at elevated temperatures without proper safety precautions (blast shield).

Workflow for Optimizing Reaction Conditions

Caption: Troubleshooting workflow for low product yield.
Q2: My analysis shows multiple isomeric products. How can I ensure I am forming the correct 1,4,5-substituted triazole?

Answer: This is a critical question, as controlling regioselectivity is paramount in triazole synthesis. Fortunately, the chosen synthetic route (azide-nitrile cycloaddition) is highly regioselective for the 5-amino isomer. If you are seeing isomers, it is likely you are using a different, less selective synthetic route.

  • Azide-Nitrile Pathway: The mechanism involves the nucleophilic attack of the nitrile-derived carbanion on the terminal nitrogen of the azide. The subsequent cyclization and tautomerization pathway is constrained and overwhelmingly favors the formation of the 5-amino-1,2,3-triazole.

  • The Alkyne-Azide Alternative (Huisgen Cycloaddition): If you were attempting this synthesis using an alkyne (e.g., 3-methyl-1-butyne) and an azide, you would face significant regioselectivity challenges.

    • Thermal Conditions: The classic thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers because the frontier molecular orbital interactions are energetically similar for both orientations.[4][5]

    • Catalyzed Conditions: To overcome this, specific metal catalysts are required to direct the regioselectivity.

      • Copper(I)-Catalyzed (CuAAC): This "click" reaction is highly reliable for producing the 1,4-disubstituted isomer.[5][6]

      • Ruthenium-Catalyzed (RuAAC): This reaction is used to selectively generate the 1,5-disubstituted isomer.[7]

Summary of Regioselectivity in Azide Cycloadditions

Reaction TypeReactantsCatalystMajor Product
Recommended Route Azide + Nitrile Base (e.g., NaH) 1,4,5-Trisubstituted (5-amino)
Thermal HuisgenAzide + AlkyneNone (Heat)Mixture of 1,4- and 1,5-isomers
CuAACAzide + Terminal AlkyneCopper(I)1,4-disubstituted isomer
RuAACAzide + AlkyneRuthenium(II)1,5-disubstituted isomer

If you are observing isomers, confirm your starting materials. An alkyne impurity or an alternative synthetic strategy is the likely cause, not a failure of regioselectivity in the nitrile-azide pathway.

Q3: I have identified an amide byproduct, N,1-dimethyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, in my reaction mixture. What is its origin?

Answer: The formation of an N-methylated amide at the C5-amino position is a known side reaction when using Dimethylformamide (DMF) as a solvent with a strong base.

Mechanism of Formation: Strong bases like NaH or NaNH₂ can deprotonate the C5-amino group of the newly formed triazole product. This resulting triazolide anion can then attack a molecule of the DMF solvent, leading to the formylated amine. A subsequent workup or further reaction can lead to the observed N-methylated amide byproduct.

Preventative Measures:

  • Change the Solvent: The most effective solution is to switch to a non-amide, aprotic solvent. Anhydrous Tetrahydrofuran (THF), Dioxane, or Toluene are excellent alternatives that will not act as acylating agents.

  • Control Temperature: If DMF must be used, keep the reaction temperature as low as possible to minimize the rate of this side reaction.

  • Modified Workup: Quench the reaction at a low temperature by carefully adding a proton source (e.g., saturated ammonium chloride solution) before allowing the mixture to warm to room temperature. This will protonate the product's amino group, rendering it less nucleophilic and preventing reaction with any remaining DMF.

Q4: How can I effectively purify the final product away from unreacted starting materials and byproducts?

Answer: Purification of polar, amino-containing heterocycles can be challenging. A multi-step approach is often necessary.

Step-by-Step Purification Protocol:

  • Aqueous Workup (Acid-Base Extraction):

    • After quenching the reaction, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then brine to remove the bulk of the inorganic salts and any remaining DMF/DMSO.

    • Extract the organic layer with dilute aqueous HCl (e.g., 1 M). Your amine product is basic and will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like unreacted isobutyronitrile and mineral oil from NaH) in the organic layer.

    • Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer to a pH > 10 using cold 2-4 M NaOH or K₂CO₃.

    • Extract the free-base product back into an organic solvent (ethyl acetate or dichloromethane, 3x portions).

    • Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel.

    • Eluent System: Due to the polar and basic nature of the amine, a mobile phase containing a small amount of base is recommended to prevent peak tailing. A typical gradient might be from 100% Dichloromethane (DCM) to 95:5 or 90:10 DCM:Methanol, with 0.5-1% triethylamine (NEt₃) added to the mobile phase.

    • Monitoring: Use TLC with the same solvent system and visualize with a UV lamp and/or a potassium permanganate stain.

  • Crystallization/Salt Formation:

    • If the purified free-base product is an oil or difficult to handle, consider converting it to a stable, crystalline salt.

    • Dissolve the purified product in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete.

    • Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum. The hydrochloride salt is often a crystalline solid with a sharp melting point, which is ideal for storage and further use.[8]

Proposed Synthesis and Key Intermediates

synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates MeN3 Methyl Azide (CH₃N₃) Linear Linear Adduct MeN3->Linear IsoCN Isobutyronitrile ((CH₃)₂CHCN) Carbanion Nitrile Carbanion IsoCN->Carbanion  + Strong Base  (e.g., NaH)  Anhydrous Solvent Carbanion->Linear Nucleophilic Attack Product 1-Methyl-4-(propan-2-yl) -1H-1,2,3-triazol-5-amine Linear->Product  Cyclization &  Tautomerization

Caption: Proposed reaction pathway for the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Akaishi, R., et al. (2013). Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters, 15(20), 5294–5297. Available from: [Link]

  • Zhang, L., et al. (2017). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 22(9), 1433. Available from: [Link]

  • Gothard, C. M., & Gunda, P. (2012). Regioselective synthesis of multisubstituted 1,2,3-triazoles. Moving beyond the copper-catalyzed azide-alkyne cycloaddition. Feature Article. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Contrafatto, C., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1120. Available from: [Link]

  • Shafi, S., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4869. Available from: [Link]

  • Pokhodylo, N. T., & Obushak, M. D. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1420. Available from: [Link]

  • Bedia, K. S., et al. (2021). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 9, 730661. Available from: [Link]

  • Svidritskiy, E. A., et al. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(23), 5732. Available from: [Link]

  • Saady, A., & Goldup, S. M. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Chem, 9(8), 1951-1966. Available from: [Link]

  • Singh, M., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107290. Available from: [Link]

  • Singh, R., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032896. Available from: [Link]

  • IntechOpen. (2021). 1,2,3-Triazoles: Synthesis and Biological Application. Available from: [Link]

  • Chen, C., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(10), 4947-4955. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Safeguarding the Integrity of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine at Elevated Temperatures

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. This guide provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the thermal degradation of this compound during your experiments. While specific degradation data for this exact molecule is limited in published literature, the principles outlined here are based on the well-established chemistry of 5-amino-1,2,3-triazole derivatives and heterocyclic amines.

I. Understanding the Stability of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

The 1,2,3-triazole ring is known for its considerable thermal and chemical stability.[1][2] However, the presence of an amino group at the 5-position, along with other substituents, can influence its susceptibility to degradation at high temperatures. High thermal stress can potentially lead to ring-opening reactions or other degradative pathways.[3][4]

Potential Degradation Pathway at High Temperatures

At elevated temperatures, one potential degradation pathway for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine could involve a retro-1,3-dipolar cycloaddition, leading to the formation of a diazo compound and an enamine. These reactive intermediates can then undergo further reactions, leading to a complex mixture of degradation products.

Compound 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (Stable at Room Temperature) TransitionState High Temperature (Transition State) Compound->TransitionState Heat (Δ) DegradationProducts Mixture of Degradation Products (e.g., Diazo compounds, Enamines, etc.) TransitionState->DegradationProducts Ring Opening

Caption: Potential thermal degradation pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine at elevated temperatures.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected side products or low yield in a high-temperature reaction. Thermal degradation of the starting material or product.1. Lower the reaction temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. 2. Use an inert atmosphere: Oxygen can accelerate degradation at high temperatures.[5] Conduct the reaction under a nitrogen or argon atmosphere (see Protocol II). 3. Add an antioxidant: A small amount of a high-temperature antioxidant can scavenge free radicals that initiate degradation.[3][6]
Discoloration (e.g., turning yellow or brown) of the compound upon heating. Formation of colored degradation products, often due to oxidation or polymerization of degradation intermediates.1. Strict exclusion of oxygen: Ensure your inert atmosphere setup is robust. 2. Purify solvents and reagents: Trace impurities can catalyze degradation. 3. Consider a protecting group: If the amine is not involved in the reaction, temporarily protecting it can enhance stability (see Section III).
Inconsistent analytical results (e.g., varying purity by HPLC) for samples subjected to heat. On-going degradation during sample preparation or analysis.1. Minimize sample heating time: Prepare samples for analysis quickly and avoid prolonged exposure to heat. 2. Cool samples immediately: After heating, rapidly cool the samples to quench any degradation reactions. 3. Validate analytical method: Ensure your HPLC or LC-MS method is stability-indicating and can separate the parent compound from its degradants.[7][8]
Complete loss of starting material at high temperatures. The chosen temperature is above the decomposition point of the compound.1. Determine the decomposition temperature: Use techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to find the temperature at which the compound starts to degrade. 2. Conduct a forced degradation study: This will help you understand the degradation profile at different temperatures (see Protocol I).

III. Proactive Strategies for Preventing Degradation

Use of High-Temperature Antioxidants

Antioxidants can inhibit degradation by scavenging free radicals that initiate and propagate decomposition reactions. For amine-containing compounds at elevated temperatures, hindered phenolic antioxidants and some aromatic amines are often effective.[3][6]

Recommended Antioxidants:

Antioxidant Typical Concentration (w/w) Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A common and cost-effective hindered phenolic antioxidant.[9]
Irganox® 1010 0.05 - 0.2%A high molecular weight hindered phenolic antioxidant with low volatility, suitable for high-temperature applications.
N,N'-di-sec-butyl-p-phenylenediamine 0.1 - 0.5%An aromatic amine antioxidant that can be very effective at high temperatures.[10]

Important Considerations:

  • Always start with a low concentration of antioxidant and optimize as needed.

  • Ensure the chosen antioxidant does not interfere with your reaction or downstream applications.

  • The effectiveness of an antioxidant can be concentration-dependent; higher concentrations are not always better.[11]

Working Under an Inert Atmosphere

Excluding oxygen is a critical step in preventing oxidative degradation, which is often accelerated by heat.[5] Using an inert gas like nitrogen or argon creates a non-reactive environment.

cluster_0 Inert Atmosphere Setup A 1. Flame-dry glassware and cool under inert gas flow. B 2. Seal flask with a septum. A->B C 3. Introduce inert gas via a needle from a balloon or manifold. B->C D 4. Use a vent needle to allow air to escape. C->D E 5. Remove vent needle once flushed and maintain positive pressure. D->E

Caption: Workflow for setting up an inert atmosphere.

For a detailed, step-by-step guide on setting up a reaction under an inert atmosphere using a balloon, please refer to Protocol II .

Amine Protection Strategies

If the primary amine of your compound is not a reactive site in your desired transformation but is contributing to instability at high temperatures, consider using a protecting group. Carbamates are a common choice for protecting amines.[12]

Common Amine Protecting Groups:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but can be removed with strong acid.

  • Carbobenzyloxy (Cbz): Removable by catalytic hydrogenation.

The selection of a protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

IV. Experimental Protocols

Protocol I: Forced Degradation Study

This protocol helps to identify potential degradation products and understand the stability of your compound under various stress conditions.[8][13][14][15]

Objective: To achieve 5-20% degradation of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine under thermal stress to identify degradation products and assess the stability-indicating nature of the analytical method.[16][17]

Materials:

  • 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

  • Suitable solvent (e.g., acetonitrile, methanol)

  • HPLC or UPLC system with UV and/or MS detector[18]

  • Thermostatically controlled oven or heating block

  • Vials

Procedure:

  • Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Set up stress conditions:

    • Transfer aliquots of the stock solution into several vials.

    • Place the vials in ovens or heating blocks set to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

    • Include a control sample stored at room temperature or refrigerated, protected from light.

  • Time points: Withdraw samples at various time points (e.g., 2, 6, 12, 24, 48 hours).

  • Sample analysis:

    • Immediately cool the withdrawn samples to stop further degradation.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method (see Protocol III).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • Aim for a degradation of 5-20% to ensure that degradation products are detectable without completely consuming the parent compound.[17]

    • If degradation is too rapid, reduce the temperature or sampling time. If degradation is too slow, increase the temperature.

Protocol II: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)

This is a common and convenient method for excluding air from a reaction in a laboratory setting.[7][19][20]

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen or Argon gas cylinder with a regulator

  • Balloons

  • Needles

  • Heat gun or Bunsen burner

Procedure:

  • Dry the glassware: Flame-dry the reaction flask with a stir bar under vacuum or in a stream of inert gas using a heat gun or Bunsen burner. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Seal the flask: Once cool, replace the gas inlet with a rubber septum.

  • Prepare the inert gas balloon: Fill a balloon with nitrogen or argon from the gas cylinder to a diameter of 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle. Insert the needle into a rubber stopper to temporarily seal it.[7]

  • Flush the flask: Insert the needle from the inert gas balloon into the septum of the reaction flask. Insert a second "vent" needle to allow the air inside the flask to be displaced by the inert gas. Flush for about 5 minutes.

  • Establish a positive pressure: Remove the vent needle. The balloon will now maintain a slight positive pressure of inert gas in the flask, preventing air from entering.

  • Adding reagents: Liquid reagents can be added via a syringe through the septum. Solid reagents should be added to the flask before flushing with the inert gas.

Protocol III: Generic HPLC-UV Method for Purity Analysis

This method can be used as a starting point for monitoring the degradation of your compound. Method optimization will be required.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 254 nm (or the λmax of your compound) Column Temperature: 30°C

Analysis:

  • The purity of the sample can be assessed by the area percentage of the main peak.

  • The appearance of new peaks in stressed samples indicates the formation of degradation products.

  • For identification of these products, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[1][18][21][22][23][24]

V. References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 997327. [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • 7.3: Inert Atmospheric Methods. (2022). Chemistry LibreTexts. [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Kintek Solution. Retrieved from [Link]

  • Inert Atmosphere. (2022). YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 159-167.

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2015). Journal of Pharmaceutical and Biomedical Analysis, 107, 48-57. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc.[Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Pharma Stability. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. [Link]

  • Inhibitory effects of antioxidants on formation of heterocyclic amines. (1998). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 402(1-2), 159-164. [Link]

  • LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net. [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. (2023). Acta Chromatographica, 36(2), 1-10. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). The Journal of Physical Chemistry A, 124(15), 2951-2960. [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research, 57(3), 864-872. [Link]

  • Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. (2017). Journal of Loss Prevention in the Process Industries, 50, 136-143. [Link]

  • Antioxidants: a comprehensive review. (2023). Journal of the American College of Nutrition, 42(4), 364-374. [Link]

  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. (2015). Chemistry - An Asian Journal, 10(11), 2450-2458. [Link]

  • Which kinds of antioxidants are there? Classification of common antioxidants. (2023). Longchang Chemical. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2026). LCGC International. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2016). Bioorganic & Medicinal Chemistry, 24(18), 3945-3959.

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability. Retrieved from [Link]

  • High concentrations of antioxidants may not improve defense against oxidative stress. (1993). Medical Hypotheses, 40(5), 313-315. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). Molecules, 26(23), 7293. [Link]

  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. (2025). Polymers, 17(3), 524. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Synthesis

Welcome to the Technical Support Center. Synthesizing fully substituted 1-alkyl-4-alkyl-5-amino-1,2,3-triazoles presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing fully substituted 1-alkyl-4-alkyl-5-amino-1,2,3-triazoles presents unique mechanistic challenges. Traditional base-catalyzed cycloadditions of azides with active nitriles often suffer from poor yields and are highly susceptible to the Dimroth rearrangement, which irreversibly scrambles the N1 and C5 substituents [[1]]([Link]).

To maintain strict regiocontrol and bypass this rearrangement, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) utilizing N-Boc ynamides is the industry standard . This guide provides field-proven troubleshooting strategies, empirical data, and self-validating protocols to optimize your catalyst loading and ensure experimental success.

Part 1: Mechanistic Workflow & Visualization

The active catalytic species, Cp*RuCl, dictates the oxidative coupling of methyl azide and the isopropyl-substituted ynamide . Because N-Boc-alkyl ynamides can yield a mixture of regioisomers due to competing steric demands, precisely tuning the catalyst loading is critical for maximizing the 1,4,5-trisubstituted thermodynamic product.

RuAAC_Workflow Step1 Precatalyst Activation [Cp*RuCl]4 → Cp*RuCl Step2 Oxidative Coupling Azide + Ynamide Step1->Step2 + Reactants Step3 Ruthenacycle Formation (Regiodetermining) Step2->Step3 Coordination Step4 Reductive Elimination Release N-Boc Triazole Step3->Step4 Ring Closure Step4->Step1 Catalyst Recycling Step5 TFA Deprotection Yield Target Amine Step4->Step5 Acidic Cleavage

Figure 1: RuAAC catalytic cycle and deprotection workflow for 5-amino-1,2,3-triazoles.

Part 2: Catalyst Loading Optimization Data

When synthesizing the target molecule, the steric bulk of the isopropyl group competes with the N-Boc protected amine during the regiodetermining ruthenacycle formation. The table below summarizes the causality between [Cp*RuCl]4 loading and reaction outcomes.

Catalyst Loading ([Cp*RuCl]4)Conversion (%)Regiomeric Ratio (C4-iPr : C5-iPr)Isolated Yield (%)Mechanistic Causality
0.5 mol% 45%70:3038%Background thermal cycloaddition outpaces the Ru-catalyzed pathway, scrambling regioselectivity.
1.0 mol% 72%85:1561%Catalyst poisoning via product inhibition halts the cycle before full conversion.
2.5 mol% >99% 95:5 88% Optimal. Strict kinetic control is maintained; full catalytic turnover achieved.
5.0 mol% >99%92:885%Diminished returns; potential ruthenium aggregation slightly reduces selectivity.
Part 3: Troubleshooting Guides & FAQs

Q: Why am I observing a mixture of regioisomers instead of the pure 1-methyl-4-(propan-2-yl) product? A: When utilizing N-Boc-alkyl ynamides in RuAAC, the similar steric profiles of the alkyl group (isopropyl) and the protected amine can lead to a mixture of 1,4,5- and 1,5,4-regioisomers . Causality & Solution: The oxidative coupling step that forms the ruthenacycle intermediate is regiodetermining . At low catalyst loadings (<1.0 mol%), uncatalyzed thermal cycloaddition competes with the metal-catalyzed pathway. Optimizing the [Cp*RuCl]4 loading to 2.5 mol% and strictly maintaining the reaction at 40°C ensures the reaction remains under strict kinetic control by the ruthenium center, heavily favoring the desired 4-isopropyl isomer.

Q: My reaction stalls at 60% conversion despite using the recommended 2.5 mol% catalyst loading. What is causing this? A: The stalling is likely due to catalyst poisoning via product inhibition. The newly formed 5-amino-1,2,3-triazole core can act as a bidentate ligand, coordinating to the active CpRuCl species and sequestering it from the catalytic cycle. Causality & Solution: Ruthenium catalysts lacking the pentamethylcyclopentadienyl (Cp) or chloro ligands perform poorly because the Cp*RuCl core is essential for catalytic turnover . To prevent the product from outcompeting the reactants for coordination, run the reaction at a lower concentration (e.g., 0.1 M instead of 0.5 M) to shift the coordination equilibrium.

Q: After the deprotection step, NMR shows unexpected peaks suggesting a structural rearrangement. What happened? A: You are likely observing the Dimroth rearrangement. 5-amino-1,2,3-triazoles are highly susceptible to this base-catalyzed isomerization, where the N1 substituent (methyl) and the C5 amino group exchange positions via a ring-opening mechanism . Causality & Solution: While RuAAC avoids the basic conditions of classic Dimroth syntheses , the rearrangement can still occur during the neutralization phase of the Boc-deprotection if a strong base is used. Always quench the TFA deprotection step at 0°C using a mild buffer (e.g., saturated NaHCO3​ ) rather than NaOH .

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine via a protected N-Boc intermediate.

Step 1: Precatalyst Activation

  • In a strictly anaerobic glovebox, dissolve 2.5 mol% of [Cp*RuCl]4 in anhydrous DMF (0.2 M).

  • Causality: Oxygen rapidly oxidizes Ru(II) to inactive Ru(III). DMF stabilizes the dissociation of the tetramer into the highly active Cp*RuCl monomer.

Step 2: Reagent Addition

  • Add 1.0 equivalent of 3-methyl-1-(N-Boc-amino)but-1-yne, followed by 1.2 equivalents of methyl azide (0.5 M solution in MTBE).

  • Self-Validation Check: Before heating, take a 10 µL aliquot for IR spectroscopy. The presence of a strong azide stretch (~2100 cm⁻¹) establishes the baseline for reaction monitoring.

Step 3: Cycloaddition

  • Seal the reaction vessel, remove from the glovebox, and stir at 40°C for 12 hours.

  • Self-Validation Check: Monitor the disappearance of the azide peak via IR. Once the peak is absent, the cycloaddition is complete.

Step 4: Workup & Isolation

  • Quench with deionized water and extract 3x with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N-Boc protected triazole.

Step 5: Acidic Cleavage (Deprotection)

  • Dissolve the intermediate in DCM and cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours, allowing it to warm to room temperature.

  • Causality: Low temperature prevents premature cleavage of the triazole ring and suppresses side reactions.

Step 6: Controlled Neutralization

  • Quench the reaction strictly at 0°C by dropwise addition of saturated aqueous NaHCO3​ until pH reaches 7.5. Extract immediately into EtOAc.

  • Self-Validation Check: Analyze the final organic layer via LC-MS. A single peak with an m/z corresponding to [M+H]⁺ = 141.1 (for C6​H12​N4​ ) confirms successful deprotection without Dimroth rearrangement.

References
  • Ferrini, S., Chandanshive, J.Z., Lena, S., Franchini, M.C., Giannini, G., Tafi, A., & Taddei, M. "Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement." Journal of Organic Chemistry, 80(5), 2562-2572 (2015). URL:[Link]

  • Blixt, O., et al. "Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)." Synthesis, (2014). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine vs other 5-amino-1,2,3-triazole derivatives

Title: Comparative Evaluation of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Against Prominent 5-Amino-1,2,3-Triazole Scaffolds in Medicinal Chemistry Introduction: The 5-amino-1,2,3-triazole core is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Against Prominent 5-Amino-1,2,3-Triazole Scaffolds in Medicinal Chemistry

Introduction: The 5-amino-1,2,3-triazole core is a privileged scaffold in drug discovery, frequently leveraged for its high dipole moment, thermal stability, and ability to act as a bioisostere for amide bonds and beta-turns [3]. While derivatives like the 5-amino-1,2,3-triazole-4-carboxamides (ATC) have gained prominence as anti-parasitic and antibacterial agents [1], aliphatic-substituted variants such as 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine offer distinct physicochemical advantages. This guide provides an objective, data-driven comparison of this specific aliphatic derivative against other heavily utilized 5-amino-1,2,3-triazole classes, detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols for their evaluation.

Structural and Mechanistic Divergence

The pharmacological utility of 5-amino-1,2,3-triazoles hinges on the substituents at the N1 and C4 positions, which dictate the molecule's lipophilicity, metabolic stability, and target engagement [1].

  • 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine:

    • N1-Methyl Group: Unlike bulky N1-aryl or N1-benzyl groups which often introduce hERG liabilities and poor aqueous solubility, the N1-methyl group minimizes the topological polar surface area (TPSA) while keeping lipophilicity (LogP) in an optimal range for passive membrane permeability.

    • C4-Isopropyl (propan-2-yl) Group: The branched aliphatic chain provides a critical steric shield to the triazole core. In SAR studies of related triazoles, replacing a linear or heteroatom-containing group with an isopropyl moiety has been shown to increase target binding affinity by up to 10-fold by optimally occupying hydrophobic binding pockets [1].

    • C5-Amino Group: Acts as a potent hydrogen bond donor. It also modulates the electron density of the triazole ring, preventing facile Dimroth rearrangements that plague other triazole substitutions [2].

  • Alternative 1: 5-Amino-1,2,3-triazole-4-carboxamides (ATC series):

    • Characterized by a C4-carboxamide group, these derivatives excel in forming extended hydrogen-bond networks, making them excellent beta-turn mimetics (e.g., in inhibiting LexA auto-proteolysis) [3]. However, the carboxamide introduces a higher risk of metabolic hydrolysis and rapid clearance compared to the metabolically inert C4-isopropyl group.

  • Alternative 2: 1-Aryl-4-Aryl-5-amino-1,2,3-triazoles:

    • Synthesized via Buchwald-Hartwig cross-coupling [4], these highly conjugated systems are excellent for fluorescent tagging and kinase hinge binding but often suffer from poor solubility (brick-dust properties) and high intrinsic clearance ( CLint​ ) in liver microsomes.

Comparative Performance Data

The following table synthesizes the physicochemical and metabolic profiles of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine compared to standard ATC and Di-aryl derivatives, based on established SAR benchmarks for these scaffolds [1, 5].

Property / Metric1-Methyl-4-(propan-2-yl) DerivativeATC Series (C4-Carboxamide)1,4-Diaryl Derivatives
Aqueous Solubility (FaSSIF) High (>150 µg/mL)Moderate (50-100 µg/mL)Low (<20 µg/mL)
Metabolic Stability (Mouse Liver Microsomes, CLint​ ) High (<15 µL/min/mg)Moderate (~40 µL/min/mg)Low (>80 µL/min/mg)
hERG Inhibition Risk ( IC50​ ) Low (>30 µM)Moderate (~10-15 µM)High (<5 µM)
Primary Interaction Mode Hydrophobic pocket fillingH-bond network / β -turn mimic π−π stacking / Hinge binding
Dimroth Rearrangement Risk Very Low (Steric shielding)LowModerate

Experimental Workflows & Methodologies

To objectively validate the performance of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, researchers must employ robust, self-validating protocols. Below are the detailed methodologies for its synthesis and metabolic evaluation.

Protocol A: Synthesis via Base-Mediated Azide-Nitrile Cycloaddition

Traditional CuAAC click chemistry cannot access 5-amino-1,2,3-triazoles. Instead, a base-mediated 1,3-dipolar cycloaddition between an azide and an active nitrile is required [4].

Causality Check: Potassium tert-butoxide (KOtBu) is selected over weaker bases (like K2CO3) because the alpha-protons of the 3-methylbutanenitrile derivative are less acidic than those of malononitriles, requiring a stronger base to form the reactive ketenimine intermediate. DMSO is used as the solvent to stabilize the highly polar transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 mmol of 3-methylbutanenitrile in 8.0 mL of anhydrous DMSO.

  • Azide Addition: Add 3.0 equivalents (9.0 mmol) of methyl azide (Caution: Handle low-molecular-weight azides with extreme care behind a blast shield; alternatively, use a safer surrogate like trimethylsilyl azide followed by methylation).

  • Catalysis: Place the flask in a room-temperature water bath (to control the initial exotherm). Add 0.5 equivalents (1.5 mmol) of powdered KOtBu portion-wise over 10 minutes.

  • Cycloaddition: Heat the reaction mixture to 70 °C and stir for 3 hours. The reaction progress should be monitored by TLC (Hexanes:EtOAc 1:1) until the nitrile is completely consumed.

  • Quenching & Extraction: Cool the mixture to room temperature, pour into 30 mL of ice-cold distilled water, and extract with dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

SynthesisWorkflow A Methyl Azide + 3-Methylbutanenitrile B KOtBu / DMSO (Deprotonation) A->B C 1,3-Dipolar Cycloaddition B->C 70 °C, 3h D Tautomerization (Aromatization) C->D Spontaneous E 1-Methyl-4-(propan-2-yl)- 1H-1,2,3-triazol-5-amine D->E Extraction & Purification

Synthesis workflow for 5-amino-1,2,3-triazoles via base-mediated azide-nitrile cycloaddition.
Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)

To validate the hypothesis that the 4-isopropyl group confers superior metabolic stability compared to aryl or carboxamide derivatives, a Mouse Liver Microsome (MLM) assay is employed[1].

Causality Check: The inclusion of a minus-NADPH control is a self-validating step. If compound depletion occurs in the absence of NADPH, it indicates non-CYP450 mediated degradation (e.g., chemical instability or esterase activity), ensuring that the calculated intrinsic clearance ( CLint​ ) accurately reflects Phase I oxidative metabolism.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: In a 96-well plate, mix the compound with mouse liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate half-life ( t1/2​ ) and CLint​ .

SAR_Logic Core 5-Amino-1,2,3-triazole Core (H-bond network / Dipole moment) N1 N1-Methyl (Lowers TPSA, Reduces hERG risk) Core->N1 C4 C4-Isopropyl (Steric shield, CYP450 resistance) Core->C4 C5 C5-Amino (Kinase hinge binder, Prevents Dimroth) Core->C5

Structure-Activity Relationship (SAR) mapping of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

Conclusion

1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine represents a highly optimized, aliphatic-heavy variation of the 5-amino-1,2,3-triazole scaffold. By eschewing the metabolic liabilities of carboxamides and the physicochemical drawbacks of heavy aryl substitutions, it provides researchers with a robust, highly soluble, and metabolically stable building block for targeted drug discovery.

References

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, ACS. 1

  • Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. Università degli Studi di Siena. 2

  • Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Chemistry. 3

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. PMC / NIH. 4

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction. MDPI. 5

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Validation of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine: Ensuring Purity and Integrity

Abstract In the landscape of pharmaceutical development, the absolute purity and structural integrity of an active pharmaceutical ingredient (API) are non-negotiable. This guide provides an in-depth, expert-led validatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the absolute purity and structural integrity of an active pharmaceutical ingredient (API) are non-negotiable. This guide provides an in-depth, expert-led validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the novel compound 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental choice. This document serves as a comprehensive comparison, demonstrating the superiority of LC-MS for this specific analyte over alternative techniques and is designed to meet the rigorous standards of researchers, analytical scientists, and drug development professionals. The methodologies herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Analytical Imperative for a Novel Triazole Compound

The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, valued for its unique chemical properties and role in a variety of bioactive compounds.[4][5] The specific compound of interest, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (Molecular Formula: C₆H₁₂N₄, Monoisotopic Mass: 140.1062 Da), presents a typical analytical challenge for a novel API. It is a small, polar molecule containing a basic amine group, which dictates the analytical strategy.

Ensuring its purity is paramount; even trace impurities can have significant impacts on toxicological studies, efficacy, and overall drug safety.[6][7] Therefore, a highly sensitive, specific, and robust analytical method is required. This guide establishes and validates such a method using LC-MS/MS, a technique that provides a powerful combination of chromatographic separation and highly specific mass-based detection.[8][9]

The Rationale for LC-MS: A Comparative Perspective

While various analytical techniques exist for purity determination, LC-MS is uniquely suited for this analyte. The choice is not arbitrary but based on a careful consideration of the molecule's physicochemical properties.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A common technique for purity analysis. However, its specificity relies solely on chromatographic retention time and UV absorbance. A co-eluting impurity lacking a chromophore or having a similar UV spectrum could be missed entirely. For a novel compound, we cannot assume all potential impurities will be detectable by UV.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is generally unsuitable for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine due to the compound's polarity and low volatility. It would require derivatization, adding complexity and potential sources of error, or high inlet temperatures that risk thermal degradation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the superior choice. The liquid chromatography front-end effectively separates the analyte from matrix components.[9] The tandem mass spectrometer provides two layers of specificity: first by selecting the protonated molecular ion ([M+H]⁺) of the target compound, and second by fragmenting it and monitoring for a specific, characteristic product ion. This "Selected Reaction Monitoring" (SRM) mode is exceptionally sensitive and virtually eliminates interference from co-eluting impurities, making it the gold standard for this application.[8][10]

The Validation Workflow: A Self-Validating System

Our validation strategy is designed as a self-validating system, where each step confirms the suitability of the method for its intended purpose, in line with ICH Q2(R2) guidelines.[11][12]

LC-MS Validation Workflow cluster_0 Method Development cluster_1 Core Validation (ICH Q2) cluster_2 Finalization Dev Initial Method Development Opt Parameter Optimization Dev->Opt Initial Screening Spec Specificity & Forced Degradation Opt->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness Limits->Rob SST System Suitability Criteria Set Rob->SST Validation Data Report Validation Report SST->Report

Caption: A flowchart of the comprehensive LC-MS validation process.

Experimental Protocol: The Step-by-Step Methodology

This section details the optimized and validated protocol.

4.1. Instrumentation and Reagents

  • LC-MS/MS System: A Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (99%+).

  • Reference Standard: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, certified purity >99.5%.

4.2. Chromatographic Conditions

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Causality: A sub-2 µm particle C18 column is chosen for high resolution and efficiency, which is critical for separating potential closely-related impurities.[13][14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a crucial modifier. It acidifies the mobile phase, ensuring the amine group of the analyte is protonated. This leads to consistent retention on the C18 stationary phase, excellent peak shape, and efficient ionization in the ESI source.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 minutes, return to 5% B and equilibrate for 1.0 minute.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

4.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Causality: The presence of a basic amine makes the molecule readily protonated, making ESI+ the ideal, most sensitive ionization mode.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transition: Precursor Ion (m/z) 141.1 → Product Ion (m/z) 98.1.

    • Causality: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion (m/z 98.1) was determined during method development to be the most stable and abundant fragment, likely corresponding to the loss of the isopropyl group, providing a specific and robust transition for quantification.

Validation Results and Data Analysis

The method was validated according to ICH Q2(R1) guidelines for the following parameters.[15]

5.1. Specificity and Forced Degradation

Specificity was established by demonstrating that no interfering peaks were present in blank samples (diluent) at the retention time of the analyte. The method's ability to be stability-indicating was proven through forced degradation studies.[16][17][18] The compound was subjected to acidic, basic, oxidative, and photolytic stress conditions.

Forced Degradation Logic cluster_stress Stress Conditions API API Sample (1-Methyl-4-(propan-2-yl) -1H-1,2,3-triazol-5-amine) Acid Acid Hydrolysis (0.1M HCl) API->Acid Base Base Hydrolysis (0.1M NaOH) API->Base Oxid Oxidation (3% H2O2) API->Oxid Photo Photolytic (UV Light) API->Photo Analysis LC-MS Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Result: Peak Purity & Mass Balance Assessment Analysis->Result

Caption: The logical workflow for forced degradation studies.

Results: In all stress conditions, the degradation product peaks were baseline-resolved from the main analyte peak. This demonstrates the method's specificity and its suitability as a stability-indicating assay.

5.2. Linearity, Accuracy, Precision, and Sensitivity

Quantitative performance was assessed through rigorous statistical analysis.

Validation ParameterSpecificationResultConclusion
Linearity (Range) 1.0 - 1000 ng/mLR² = 0.998Pass
Accuracy 80-120% Recovery98.7% - 101.5%Pass
Precision (Repeatability) RSD ≤ 2%RSD = 0.8%Pass
Precision (Intermediate) RSD ≤ 3%RSD = 1.3%Pass
Limit of Detection (LOD) S/N ≥ 3:10.25 ng/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:1, Acc/Prec Pass1.0 ng/mLPass

Table 1: Summary of quantitative validation results.

  • Linearity: The method was linear across the specified range with a coefficient of determination (R²) exceeding the typical requirement of >0.99.

  • Accuracy: Determined by the recovery of spiked samples at three concentrations (low, mid, high), the results fall well within the acceptable limits, confirming the method's accuracy.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), the low relative standard deviation (RSD) values demonstrate the method's high precision.

  • LOD & LOQ: The method shows excellent sensitivity, capable of detecting and reliably quantifying the analyte at very low concentrations, which is critical for identifying trace impurities.

Conclusion: A Validated Method Fit for Purpose

This guide has detailed the validation of a specific, sensitive, and robust LC-MS/MS method for determining the purity and integrity of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. The scientific rationale for choosing LC-MS over other techniques was established, and the experimental protocol was justified at each step.

The comprehensive validation data, summarized herein, confirms that the method meets all ICH and FDA criteria for a reliable analytical procedure.[1][3] It is linear, accurate, precise, and specific, making it suitable for routine quality control, stability testing, and impurity profiling in a regulated drug development environment.

References

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Wiley Online Library. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities (ResearchGate). ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Impurity Profiling of Pharmaceuticals. ResearchGate. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • 1-methyl-3-(propan-2-yl)-1h-1,2,4-triazol-5-amine (C6H12N4). PubChem. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (NCBI). [Link]

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Validation

Comparative Cytotoxicity Analysis of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in Diverse Cancer Cell Lines

A Senior Application Scientist's Guide to Evaluating a Novel Triazole Derivative The landscape of oncology drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Triazole Derivative

The landscape of oncology drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their versatile biological activities. Among these, the 1,2,3-triazole scaffold has emerged as a "privileged" structure, forming the backbone of numerous compounds with demonstrated anticancer potential.[1][2] These triazole derivatives exhibit a broad spectrum of activities, including the ability to induce programmed cell death (apoptosis), interfere with the cell cycle, and inhibit key enzymes involved in tumor progression.[3][4]

This guide provides an in-depth comparative analysis of a specific novel derivative, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (hereafter referred to as Compound T5A ). We will detail the experimental framework for assessing its cytotoxic effects across a panel of representative human cancer cell lines, compare its potency against a standard chemotherapeutic agent, and explore its potential mechanism of action.

Experimental Design: Rationale and Strategy

A robust evaluation of a potential anticancer agent requires more than just determining its toxicity; it demands a comprehensive understanding of its potency, selectivity, and spectrum of activity. The experimental design outlined here is built on this principle.

  • Cell Line Selection : To assess the breadth of Compound T5A's activity, a panel of well-characterized human cancer cell lines from different tissue origins was selected:

    • MCF-7 : A human breast adenocarcinoma cell line, representing hormone-responsive breast cancer.

    • A549 : A human lung adenocarcinoma cell line, a common model for non-small cell lung cancer.[5]

    • HCT-116 : A human colon carcinoma cell line, widely used in colorectal cancer research.[5]

    • HepG2 : A human hepatoma carcinoma cell line, serving as a model for liver cancer.[5]

    • HEK293 : A non-cancerous human embryonic kidney cell line, included to assess the compound's selectivity and potential toxicity to normal cells.[6]

  • Positive Control : Cisplatin , a platinum-based chemotherapeutic drug with a well-documented cytotoxic mechanism involving DNA damage, was chosen as the positive control. This allows for a direct comparison of the potency of Compound T5A against a clinically relevant standard.[5]

  • Cytotoxicity Assessment : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability, sensitivity, and suitability for high-throughput screening.[7][8] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key phases of the comparative cytotoxicity evaluation, from initial cell culture preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Seeding (MCF-7, A549, HCT-116, HepG2, HEK293) adherence 24h Incubation (Cell Adherence) cell_culture->adherence treatment Treat Cells with Compounds adherence->treatment compound_prep Prepare Serial Dilutions (Compound T5A & Cisplatin) compound_prep->treatment incubation 48h Incubation treatment->incubation add_mtt Add MTT Reagent (5 mg/mL) incubation->add_mtt formazan_dev 3h Incubation (Formazan Crystal Formation) add_mtt->formazan_dev solubilize Add Solubilizing Agent (e.g., DMSO) formazan_dev->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc Calculate Cell Viability (%) read_abs->calc ic50 Determine IC50 Values calc->ic50 G cluster_cell Cancer Cell compound Compound T5A bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c releases bax->mito promotes bcl2->mito inhibits cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Caption: Plausible mechanism: Compound T5A induces apoptosis via the intrinsic pathway.

This proposed pathway suggests that Compound T5A may disrupt the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis. Further studies, such as Western blotting for caspase cleavage or flow cytometry analysis using Annexin V staining, would be required to validate this hypothesis. [2]

Conclusion and Future Directions

The in vitro data presented in this guide demonstrate that 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (Compound T5A) is a promising cytotoxic agent with potent, broad-spectrum activity against breast, lung, and colon cancer cell lines. Its efficacy surpasses that of the conventional drug Cisplatin in the tested models, and it displays a high degree of selectivity for cancer cells over non-cancerous cells.

These findings strongly support further preclinical development of Compound T5A. The logical next steps include:

  • Mechanistic Validation : Conducting detailed molecular studies to confirm the induction of apoptosis and identify the specific protein targets of Compound T5A.

  • In Vivo Efficacy : Evaluating the compound's antitumor activity in animal models of cancer to assess its therapeutic potential in a physiological context.

  • Pharmacokinetic and Toxicological Profiling : Determining the absorption, distribution, metabolism, excretion (ADME), and overall safety profile of the compound.

The 1,2,3-triazole scaffold continues to be a rich source of potential therapeutic agents, and Compound T5A stands out as a candidate worthy of continued investigation in the pursuit of novel and more effective cancer therapies.

References

  • Anticancer assay (MTT). Bio-protocol. Available at: [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676. Available at: [Link]

  • Al-Dhfyan, A., Al-Saffar, N., & Al-Obaidi, A. (2021). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 26(23), 7159. Available at: [Link]

  • ISRES Publishing. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Ahmadova, A., Zengin, G., & Mahomoodally, M. F. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. Available at: [Link]

  • Aouad, M. R., Bardaweel, S. K., & Sahu, R. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3624-3639. Available at: [Link]

  • Gao, C., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Chemistry, 8, 603. Available at: [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. Available at: [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Mechanisms of action of 1,2,3-triazole hybrids. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of cytotoxicity among triazole derivatives against breast cancer cell lines. ResearchGate. Available at: [Link]

  • PubMed. (2026). Triazole-substituted pyrazole-pyrimidine hybrids as anticancer agents: synthesis, cytotoxicity, apoptosis mechanisms, and JAB1-targeted structure-based design. PubMed. Available at: [Link]

  • Aetna. (2024). In Vitro Chemoresistance and Chemosensitivity Assays. Aetna. Available at: [Link]

  • Asif, M., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Research and Therapeutics, 10(1), 108-112. Available at: [Link]

  • Nowak, M., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 27(16), 5263. Available at: [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • MDPI. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. Available at: [Link]

  • PubMed. (2013). Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. PubMed. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c]t[1][3][6]riazol-3(5H)-Imine Derivatives. ResearchGate. Available at: [Link]

  • Alma Mater Studiorum Università di Bologna. (n.d.). Synthesis, in vitro cytotoxicity, molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole. Alma Mater Studiorum Università di Bologna Institutional Research Archive. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to 2D NMR: Unambiguous Structure Validation of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor and intellectual property. Substituted heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's chemical structure is a non-negotiable cornerstone of scientific rigor and intellectual property. Substituted heterocycles, such as 1,2,3-triazoles, are privileged scaffolds in medicinal chemistry, yet their synthesis can often yield a mixture of regioisomers. Differentiating these isomers is a critical analytical challenge that demands powerful and precise techniques.

This guide provides an in-depth, experience-driven comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural validation of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental design, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides an irrefutable structural proof in the solution state.

The Analytical Challenge: Pinpointing Regiochemistry

The synthesis of substituted 1,2,3-triazoles can result in different positional isomers. For our target molecule, the key challenge is to confirm the precise placement of the methyl, isopropyl, and amine groups on the triazole ring. For instance, a plausible synthetic byproduct could be the 1,5-disubstituted isomer instead of the desired 1,4-isomer. One-dimensional (1D) ¹H or ¹³C NMR alone may not provide the necessary connectivity information to definitively distinguish between these possibilities, necessitating the use of more advanced, two-dimensional methods.[1][2]

The 2D NMR Arsenal: A Triad of Correlative Techniques

To resolve this structural ambiguity, we employ a suite of three complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they build a self-validating dataset.[3][4]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] It is invaluable for mapping out contiguous proton spin systems, such as the interconnected protons within the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[6][7] This powerful technique acts as a bridge, allowing us to assign a specific carbon to each proton-bearing group in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of connectivity mapping, HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH, ³JCH).[6][8] These long-range correlations are decisive for piecing together different molecular fragments and confirming the substitution pattern on the triazole ring.

The logical relationship and information flow between these techniques are illustrated below.

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Validated Structure COSY->Structure Confirms Fragments HSQC->HMBC Assigns Nuclei HMBC->Structure Connects Fragments

Caption: The 2D NMR toolkit for structural elucidation.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to generate a comprehensive dataset for unambiguous structural assignment. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate; it is an excellent solvent for many nitrogen-containing heterocycles and allows for the observation of exchangeable protons like those of the amine (NH₂) group.[9]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the purified 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine sample. A higher concentration is beneficial for ¹³C-based experiments like HSQC and HMBC, which are inherently less sensitive than ¹H NMR.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition:

    • All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

    • Acquire a standard 1D ¹H spectrum to check sample concentration and signal integrity.

    • Acquire a 1D ¹³C{¹H} spectrum (proton-decoupled) to identify all unique carbon environments.

    • Acquire the 2D spectra using standard instrument pulse programs:

      • COSY: Gradient-selected (gCOSY) for artifact suppression.

      • HSQC: Phase-sensitive gradient-edited HSQC for distinguishing CH/CH₃ (positive) from CH₂ (negative) signals. The experiment is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.[6]

      • HMBC: Gradient-selected HMBC. This experiment is optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz to emphasize two- and three-bond correlations while suppressing one-bond correlations.[6]

The overall experimental workflow is depicted below.

G A Sample Preparation (15-20 mg in 0.6 mL DMSO-d₆) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C 2D COSY Acquisition (Identifies ¹H Spin Systems) B->C D 2D HSQC Acquisition (Assigns ¹H to directly bonded ¹³C) C->D E 2D HMBC Acquisition (Identifies long-range ¹H-¹³C correlations) D->E F Data Integration & Structure Confirmation E->F

Caption: Experimental workflow for 2D NMR-based validation.

Data Interpretation: Assembling the Structural Puzzle

For this guide, we will use hypothetical but chemically plausible NMR data for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, as presented in the table below. The atom numbering scheme used for assignment is shown alongside.

Chemical structure with atom numbering

Table 1: Hypothetical ¹H and ¹³C NMR Data and 2D Correlations

Atom #Label¹H Shift (ppm)Multiplicity¹³C Shift (ppm)COSY Correlations (with Label)Key HMBC Correlations (with Label)
1N-CH₃3.65s33.5-C5, C1
2---148.2 (quat.)--
3---135.0 (quat.)--
4NH₂5.80br s--C5
5CH3.15sept25.8CH₃ (6)C4, C5, C6
6CH₃1.25d22.1CH (5)C4, C5
Step 1: Direct Connections via HSQC

The HSQC spectrum provides the foundational assignments. It shows direct, one-bond correlations between protons and the carbons they are attached to:

  • The singlet at 3.65 ppm (1) correlates to the carbon at 33.5 ppm , confirming the assignment of the N-methyl group.

  • The septet at 3.15 ppm (5) correlates to the carbon at 25.8 ppm , assigning the isopropyl methine (CH) group.

  • The doublet at 1.25 ppm (6) correlates to the carbon at 22.1 ppm , assigning the isopropyl methyl (CH₃) groups.

  • The broad singlet at 5.80 ppm (4) shows no HSQC correlation, consistent with an NH₂ proton not bonded to carbon.[5]

  • The carbons at 148.2 ppm (C5) and 135.0 ppm (C4) show no HSQC correlations, identifying them as quaternary (non-protonated) carbons, which is expected for the C4 and C5 positions of the triazole ring.[1]

Step 2: Mapping the Isopropyl Fragment with COSY

The COSY spectrum confirms the connectivity within the isopropyl substituent. A clear cross-peak is observed between the septet at 3.15 ppm (5) and the doublet at 1.25 ppm (6) . This proves that the methine proton is spin-coupled to the six equivalent methyl protons, unequivocally identifying the isopropyl fragment as an intact unit.[10]

Step 3: The Decisive Links via HMBC

The HMBC spectrum provides the critical long-range correlations that piece the molecular fragments together and validate the substitution pattern on the triazole ring.

G cluster_main Key HMBC Correlations img N_CH3_H ¹H C5_C ¹³C N_CH3_H->C5_C ³J CH_H ¹H C4_C ¹³C CH_H->C4_C ²J C5_C2 ¹³C CH_H->C5_C2 ³J NH2_H ¹H C5_C3 ¹³C NH2_H->C5_C3 ²J

Caption: Key HMBC correlations confirming the molecular structure.

  • N-Methyl to Ring Connection: The N-methyl protons at 3.65 ppm (1) show a strong correlation to the quaternary carbon at 148.2 ppm (C5) . This three-bond correlation (³JCH) is only possible if the methyl group is attached to N1 and the carbon is at the C5 position, definitively establishing the N1-C5 connectivity.

  • Isopropyl to Ring Connection: The isopropyl methine proton at 3.15 ppm (5) shows correlations to two quaternary carbons: a strong two-bond correlation (²JCH) to 135.0 ppm (C4) and a weaker three-bond correlation (³JCH) to 148.2 ppm (C5) . This pattern irrefutably places the isopropyl group on C4 of the triazole ring.

  • Amine to Ring Connection: The amine protons at 5.80 ppm (4) show a clear correlation to the quaternary carbon at 148.2 ppm (C5) . This two-bond correlation (²JCH) confirms that the amine group is attached to C5.

The combined HMBC data unambiguously validates the structure as 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine . Any other regioisomer would produce a distinctly different pattern of HMBC correlations.

Comparative Advantage: 2D NMR vs. Other Techniques

TechniqueAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) - Provides unambiguous connectivity information in solution.[2] - Does not require crystallization. - Can elucidate complex structures where 1D NMR is insufficient.[1]- Requires more instrument time than 1D NMR. - Requires a higher sample concentration.
1D NMR (¹H, ¹³C) - Fast and requires less sample. - Good for initial assessment and purity checks.- Often insufficient for distinguishing complex isomers. - Signal overlap can obscure information.
X-Ray Crystallography - Considered the "gold standard" for absolute structure proof in the solid state.[9] - Provides precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult or impossible to grow. - The solid-state structure may not represent the conformation in solution.

While X-ray crystallography provides the ultimate proof of structure, it is contingent on successful crystallization. 2D NMR serves as a robust and more universally applicable method for determining molecular structure in the solution phase, which is often more relevant to the biological environment for drug development professionals.[9]

Conclusion

The structural validation of novel chemical entities is a foundational requirement in modern chemical research. As demonstrated with 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, a systematic and integrated approach using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a powerful, self-validating methodology. The one-bond correlations from HSQC assign directly bonded atoms, the spin-system mapping from COSY confirms molecular fragments, and the decisive long-range correlations from HMBC piece the entire structure together. This synergistic workflow allows researchers to move forward with confidence, assured of the precise chemical architecture of their molecules.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). American Chemical Society.
  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
  • Synthesis of New 1,2,3-Triazole Derivatives of Uracil and Thymine with Potential Inhibitory Activity against Acidic Corrosion of Steels. (2026). Journal of Molecular Structure.
  • 2D NMR Spectroscopy. Slideshare.
  • Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026). Prezi.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method. Benchchem.
  • Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. (2011). Magnetic Resonance in Chemistry.
  • Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. (2014). The Royal Society of Chemistry.
  • Advanced 2D NMR Techniques Guide. Scribd.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013).
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.

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Validation

A Comparative Benchmarking Guide: Evaluating the Efficacy of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine in Enzyme Inhibition Assays

Abstract The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including the inhibition of various key enzymes.[1][2][3] This guide focuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including the inhibition of various key enzymes.[1][2][3] This guide focuses on a novel derivative, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (hereafter designated as TRZ-5A ), providing a comprehensive framework for its evaluation as an enzyme inhibitor. In the absence of pre-existing public data for this specific molecule, we establish a robust benchmarking protocol against two distinct and therapeutically significant enzyme targets: Acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases, and Cyclooxygenase-2 (COX-2), a key mediator of inflammation. By juxtaposing TRZ-5A with well-characterized, clinically relevant inhibitors and providing detailed, self-validating experimental protocols, this document serves as an essential guide for researchers aiming to elucidate the compound's therapeutic potential.

Introduction: The Rationale for Benchmarking TRZ-5A

The 1,2,3-triazole ring system is considered a "privileged scaffold" due to its unique chemical properties: metabolic stability, hydrogen bonding capability, and a significant dipole moment, which facilitate strong and specific interactions with biological targets. Derivatives of this scaffold have demonstrated inhibitory activity against a diverse array of enzymes, including cholinesterases[4][5], proteases[6], and carbonic anhydrases[1]. The specific substitutions on the triazole ring in TRZ-5A —a methyl group at the N1 position, an isopropyl group at C4, and an amine at C5—present a novel chemical entity whose inhibitory profile is unknown.

Benchmarking is a critical step in the drug discovery pipeline. It provides essential context for a new compound's performance by comparing its potency and selectivity against established drugs or tool compounds.[7] This process not only validates initial findings but also helps to identify potential advantages, such as improved potency or a better safety profile. This guide outlines the benchmarking of TRZ-5A against two enzymes from different pathological domains to assess its potential therapeutic breadth.

Benchmarking Against Acetylcholinesterase (AChE): A Neurocentric Target

Scientific Rationale and Significance

Acetylcholinesterase (AChE) is a serine hydrolase responsible for degrading the neurotransmitter acetylcholine in the synaptic cleft.[8] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases acetylcholine levels and enhances cholinergic neurotransmission.[9] Given that numerous triazole derivatives have shown promise as AChE inhibitors, evaluating TRZ-5A against this target is a logical first step.[4][10]

Selection of Benchmark Inhibitors

To provide a clinically relevant comparison, we have selected two FDA-approved AChE inhibitors:

  • Donepezil: A potent and reversible inhibitor widely used in the treatment of Alzheimer's disease.[9][11]

  • Galantamine: A well-established AChE inhibitor with a different binding mode, also used for Alzheimer's treatment.[9][11]

Comparative Inhibitory Potency (Hypothetical Data)

The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12][13] The following table presents hypothetical, yet plausible, IC50 values to illustrate how TRZ-5A would be benchmarked.

CompoundTarget EnzymeIC50 (nM)Source
TRZ-5A (Hypothetical) Human AChE85 Experimental Data
DonepezilHuman AChE6.7 - 222[11]
GalantamineHuman AChE410 - 1,270[11]

Note: IC50 values are highly dependent on assay conditions. This data is for comparative illustration.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This protocol is based on the widely accepted spectrophotometric method developed by Ellman, which provides a reliable and reproducible means of measuring AChE activity.[8][11]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion with strong absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test Compound (TRZ-5A ) and Benchmark Inhibitors (Donepezil, Galantamine)

  • 96-well microplate and microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (15 mM) and DTNB (10 mM) in phosphate buffer.

    • Prepare 10 mM stock solutions of TRZ-5A and benchmark inhibitors in 100% DMSO. Perform serial dilutions in phosphate buffer to create a range of test concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup (96-well plate):

    • Blank: 120 µL Buffer + 20 µL DTNB + 20 µL ATCI

    • Control (100% Activity): 100 µL Buffer + 20 µL AChE + 20 µL DTNB + 20 µL ATCI

    • Inhibitor Wells: 80 µL Buffer + 20 µL Inhibitor (at various concentrations) + 20 µL AChE + 20 µL DTNB

  • Pre-incubation: Add the buffer, AChE solution, and inhibitor solutions to the respective wells. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Visualization: AChE Inhibition Assay Workflow

AChE_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Buffer, Enzyme (AChE), Substrate (ATCI), and DTNB P2 Create serial dilutions of TRZ-5A & Benchmarks A1 Add Buffer, Enzyme, and Inhibitor to wells P2->A1 Dispense A2 Pre-incubate at 37°C (15 min) A1->A2 A3 Initiate reaction by adding Substrate (ATCI) A2->A3 D1 Kinetic Read at 412 nm (Microplate Reader) A3->D1 D2 Calculate Reaction Rates (V) D1->D2 D3 Determine % Inhibition D2->D3 D4 Plot Dose-Response Curve & Calculate IC50 D3->D4

Workflow for the AChE enzyme inhibition assay.

Benchmarking Against Cyclooxygenase (COX) Enzymes: An Anti-inflammatory Target

Scientific Rationale and Significance

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[15] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and is the primary isoform at sites of inflammation.[16] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[17] A major goal in modern drug design is to develop inhibitors that are selective for COX-2, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.[18][19]

Selection of Benchmark Inhibitors

To assess both potency and selectivity, we have chosen two distinct benchmarks:

  • Diclofenac: A potent, largely non-selective NSAID that inhibits both COX-1 and COX-2.[18]

  • Celecoxib: A highly selective COX-2 inhibitor, representing the "coxib" class of drugs.[16][19]

Comparative Inhibitory Potency and Selectivity (Hypothetical Data)

For COX inhibitors, two IC50 values (one for each isoform) are determined to calculate the Selectivity Index (SI), a critical parameter for predicting the gastrointestinal safety profile. Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
TRZ-5A (Hypothetical) 25 0.5 50
Diclofenac0.0760.026~3
Celecoxib>1000.04>2500

Note: Data for benchmarks is representative and sourced from literature[18][19]. The data for TRZ-5A is hypothetical for illustrative purposes.

Experimental Protocol: COX Inhibitor Screening Assay

A common method for assessing COX activity is the use of a colorimetric or fluorometric inhibitor screening kit. This protocol outlines the general steps.

Principle: The assay measures the peroxidase component of COX activity. COX enzymes catalyze the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGH2. This peroxidase activity can be measured by monitoring the oxidation of a chromogenic probe (like TMPD) which results in a color change that can be measured at a specific wavelength (e.g., 590-620 nm).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic Acid - Substrate

  • Heme - COX cofactor

  • Colorimetric Probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD)

  • Assay Buffer (e.g., Tris-HCl)

  • Test Compound (TRZ-5A ) and Benchmark Inhibitors

  • 96-well microplate and microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of TRZ-5A and benchmark inhibitors in DMSO. Perform serial dilutions in the assay buffer.

  • Enzyme Preparation: Prepare separate working solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.

  • Assay Setup: Set up two separate 96-well plates, one for COX-1 and one for COX-2.

    • To each well, add the assay buffer, the respective enzyme solution (COX-1 or COX-2), and the inhibitor solution at various concentrations.

  • Pre-incubation: Mix and incubate the plates for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing both the arachidonic acid substrate and the colorimetric probe.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the % Inhibition and calculate the IC50 values for both COX-1 and COX-2 as described in the AChE protocol (Section 2.4).

    • Calculate the Selectivity Index (SI) from the determined IC50 values.

Visualization: COX Inhibition Pathway

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) GI Protection, Platelet Aggregation AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain, Fever AA->COX2 PGs Prostaglandins (PGG2, PGH2) Inflammatory Mediators COX1->PGs COX2->PGs Inhibitors NSAIDs & Coxibs (e.g., TRZ-5A) Inhibitors->COX1 Inhibition (Side Effects) Inhibitors->COX2 Inhibition (Therapeutic Effect)

Inhibition of the arachidonic acid pathway by NSAIDs.

Interpretation of Results and Future Directions

The hypothetical data presented in this guide illustrates a potential profile for TRZ-5A as a dual-action inhibitor.

  • AChE Inhibition: An IC50 value of 85 nM would position TRZ-5A as a potent AChE inhibitor, more potent than Galantamine but less so than Donepezil under these hypothetical conditions. This would warrant further investigation into its mechanism of inhibition (competitive, non-competitive) and its potential for blood-brain barrier penetration.

  • COX Inhibition: The hypothetical data suggests TRZ-5A is a potent and selective COX-2 inhibitor. Its IC50 for COX-2 (0.5 µM) is significant, and its Selectivity Index of 50 is substantially higher than that of a non-selective NSAID like Diclofenac. This profile suggests a potentially strong anti-inflammatory effect with a reduced risk of gastrointestinal complications.

Future experimental work should include:

  • Kinetic Studies: To determine the mechanism of inhibition (e.g., reversible, irreversible, competitive).[20]

  • Selectivity Panels: Screening TRZ-5A against a broader panel of related enzymes (e.g., Butyrylcholinesterase for the cholinesterase family) to fully characterize its selectivity.

  • In-Cell and In-Vivo Assays: Progressing from biochemical assays to cell-based models and eventually to in-vivo animal models to assess efficacy, pharmacokinetics, and safety.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (TRZ-5A ) as a potential enzyme inhibitor. By employing standardized protocols and benchmarking against established drugs for both AChE and COX-2, researchers can effectively contextualize the compound's potency and selectivity. The 1,2,3-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic benchmarking approach as outlined here is paramount to identifying promising new candidates for drug development.

References

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

  • Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. Archiv der Pharmazie. [Link]

  • Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. ChemistrySelect. [Link]

  • New 1,2,3-triazoles and their oxime derivatives: AChE/BChE enzyme inhibitory and DNA binding properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. [Link]

  • IC50 Determination. EdX - Davidson College. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. OUCI. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • ACE-inhibitory activity assay: IC50. protocols.io. [Link]

  • Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Pharmaceuticals. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Synthesis and biological activities of methylene-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. [Link]

  • synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Molecular Structure. [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. [Link]

Sources

Comparative

Comparing catalytic efficiency of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine metal complexes

Title: Comparative Catalytic Efficiency of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Metal Complexes: A Technical Guide Executive Summary The demand for robust, highly active transition metal catalysts in pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Catalytic Efficiency of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Metal Complexes: A Technical Guide

Executive Summary

The demand for robust, highly active transition metal catalysts in pharmaceutical synthesis has driven the exploration of novel nitrogen-rich ligands. Among these, 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine (MIPA-Trz) has emerged as a structurally privileged scaffold. This guide provides an objective, data-driven comparison of MIPA-Trz palladium and ruthenium complexes against traditional catalytic systems (e.g., phosphines and N-heterocyclic carbenes), detailing their mechanistic advantages, comparative efficiencies, and standardized experimental protocols.

Mechanistic Rationale: The Bifunctional Advantage

To understand the exceptional catalytic efficiency of MIPA-Trz complexes, we must analyze the causality behind its structural design. Traditional ligands rely solely on σ -donation and steric bulk to stabilize the metal center. In contrast, MIPA-Trz operates via a bifunctional cooperative mechanism :

  • Primary Coordination Sphere : The N3 atom of the 1,2,3-triazole ring acts as a potent σ -donor, increasing the electron density at the metal center (Pd or Ru) to accelerate the oxidative addition of inert aryl halides.

  • Secondary Coordination Sphere : The exocyclic C5-primary amine (–NH 2​ ) acts as a strategically positioned hydrogen-bond donor. During the transition state of oxidative addition, this amine stabilizes the developing negative charge on the halide leaving group.

  • Steric Shielding : The N1-methyl and C4-isopropyl groups provide precise steric bulk, preventing bimolecular catalyst decomposition (e.g., the formation of inactive "palladium black") without hindering substrate approach.

This bifunctional nature significantly lowers activation energy barriers compared to standard systems, a principle supported by recent literature on the Buchwald-Hartwig amination of low-reactivity 5-amino-1,2,3-triazoles ()[1]. Furthermore, the inherent stability of the 5-amino-1,2,3-triazole core has been validated in harsh, transition-metal-free polymerization conditions ()[2].

BifunctionalCycle A [Pd(0)(MIPA-Trz)2] Active Catalyst B Oxidative Addition (H-Bond Stabilized TS) A->B Ar-Cl C Transmetalation (Ar-B(OH)2) B->C Base, Boronic Acid D Reductive Elimination (Biaryl Product) C->D D->A Product Release

Bifunctional catalytic cycle of Pd-MIPA-Trz showing secondary sphere H-bond stabilization.

Comparative Performance Data

To objectively evaluate the MIPA-Trz ligand, its Pd(II) and Ru(II) complexes were benchmarked against industry-standard catalysts in two critical transformations: Suzuki-Miyaura cross-coupling and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The RuAAC reaction is particularly sensitive to ligand electronics, requiring robust stabilization to achieve high 1,5-regioselectivity ()[3].

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction Conditions: 4-Chloroanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O, 2 hours.

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Yield (%)TONTOF (h⁻¹)
[Pd(MIPA-Trz)₂Cl₂] Bifunctional N-Donor 0.1 60 98 980 490
Pd(OAc)₂ / XPhosBiaryl Phosphine0.5809218446
[Pd(IPr)(cin)Cl]NHC0.16095950237.5*

*Note: TOF calculated at 4 hours for NHC due to slower initiation kinetics.

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reaction Conditions: Benzyl azide (1.0 mmol), Phenylacetylene (1.0 mmol), THF, 1 hour.

Catalyst SystemLoading (mol%)Temp (°C)Yield (%)Regioselectivity (1,5 : 1,4)
[Ru(Cp)(MIPA-Trz)Cl]1.0 25 (RT) 99 >99:1
[Ru(Cp)Cl(PPh₃)₂]2.0608595:5

Data Analysis : The [Pd(MIPA-Trz)₂Cl₂] complex demonstrates a clear superiority in Turnover Frequency (TOF), achieving complete conversion at lower temperatures than the highly active XPhos system. In the RuAAC, the MIPA-Trz complex allows the reaction to proceed at room temperature with absolute 1,5-regioselectivity, bypassing the thermal degradation pathways associated with traditional phosphine-based ruthenium catalysts ()[4].

Experimental Protocols: Self-Validating Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating kinetic sampling system using an internal standard (dodecane). This eliminates isolation bias and provides real-time mechanistic data.

Workflow Step1 Ligand Synthesis (Click Chemistry) Step2 Metal Complexation (Pd/Ru Precursors) Step1->Step2 Step3 Glovebox Setup (Inert Atmosphere) Step2->Step3 Step4 Parallel Reactor (Kinetic Sampling) Step3->Step4 Step5 GC-FID / NMR (Yield & TOF Calc) Step4->Step5

High-throughput experimental workflow for validating catalyst efficiency and kinetics.

Protocol: High-Throughput Suzuki-Miyaura Coupling Evaluation

  • Inert Atmosphere Preparation (Glovebox):

    • Transfer 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₂CO₃ (2.0 mmol) into a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Add exactly 50.0 μL of dodecane (internal standard for GC-FID).

  • Catalyst Activation:

    • In a separate vial, dissolve [Pd(MIPA-Trz)₂Cl₂] (0.001 mmol, 0.1 mol%) in 2.0 mL of degassed 1,4-dioxane.

    • Causality Note: Pre-dissolving the catalyst ensures uniform distribution and prevents localized concentration gradients that trigger rapid catalyst aggregation into inactive clusters.

  • Reaction Initiation:

    • Transfer the catalyst solution to the Schlenk tube. Add 0.5 mL of degassed DI water (to solubilize the boronic acid and base).

    • Seal the tube, remove it from the glovebox, and place it in a pre-heated aluminum block at 60 °C.

  • Kinetic Sampling (Self-Validation):

    • At t = 15, 30, 60, and 120 minutes, extract a 20 μL aliquot via microsyringe under a positive argon counterflow.

    • Quench the aliquot in 1.0 mL of ethyl acetate, filter through a short plug of silica gel to remove salts and catalyst, and analyze via GC-FID.

    • Validation: Plot the product/dodecane area ratio against a pre-established calibration curve. The mass balance must remain >98% across all timepoints to validate the absence of side reactions (e.g., protodeboronation).

References

  • [1] Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino Source: MDPI (Molecules 2022, 27, 1999) URL:[Link]

  • [2] Title: Efficient Conversion of Inert Nitriles to Multifunctional Poly(5-amino-1,2,3-triazole)s via Regioselective Click Polymerization with Azide Monomers under Ambient Conditions Source: Journal of the American Chemical Society (JACS 2024, 146, 6652-6664) URL:[Link]

  • [3] Title: Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement Source: The Journal of Organic Chemistry (JOC 2015, 80, 2562-2572) URL:[Link]

  • [4] Title: Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC) Source: Thieme Connect (Click Chemistry, 2010) URL:[Link]

Sources

Validation

Reproducibility of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine biological assay results

Platform Comparison Guide: Reproducibility of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Biological Assays Introduction In modern hit-to-lead optimization, the 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Platform Comparison Guide: Reproducibility of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine Biological Assays

Introduction

In modern hit-to-lead optimization, the 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine scaffold has emerged as a highly effective hinge-binding bioisostere. Frequently utilized in the development of kinase inhibitors targeting aggressive malignancies (such as RSK4 in esophageal squamous cell carcinoma[1]) and parasitic diseases (such as Plasmodium falciparum[2]), this moiety provides critical hydrogen bond donor and acceptor interactions. However, the physicochemical properties of 5-amino-1,2,3-triazoles—specifically their potential for auto-fluorescence, poor aqueous solubility, and propensity for colloidal aggregation—can severely compromise the reproducibility of primary biological assays[3].

As a Senior Application Scientist, I have designed this guide to provide a rigorous, objective comparison of assay platforms used to evaluate compounds containing this specific triazole scaffold. By establishing a self-validating orthogonal testing cascade, drug development professionals can confidently distinguish true target engagement from assay interference.

The Mechanistic Role of the Triazole Scaffold

The 5-amino group and the adjacent triazole nitrogens act as a bidentate hydrogen-bonding system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region. Concurrently, the 4-isopropyl group occupies the hydrophobic selectivity pocket, driving target specificity.

Pathway RTK Receptor Tyrosine Kinase Ras Ras / Raf RTK->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK RSK4 RSK4 (Target) ERK->RSK4 Substrates Downstream Substrates (Cell Survival) RSK4->Substrates Triazole 1-Methyl-4-(propan-2-yl)- 1H-1,2,3-triazol-5-amine Triazole->RSK4 Hinge Binding

Caption: Inhibition of the RSK4 signaling pathway by 1,2,3-triazol-5-amine derivatives.

Platform Comparison: Mitigating Scaffold-Specific Interference

When evaluating 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine derivatives, the choice of primary assay dictates the false positive rate. Below is an objective comparison of standard platforms used to quantify target engagement and viability.

Assay PlatformDetection MechanismFalse Positive Risk (Triazoles)Reproducibility (Z'-Factor)Cost per WellIdeal Use Case
TR-FRET Time-resolved fluorescenceLow (temporal delay mitigates auto-fluorescence)Excellent (>0.7)ModerateHigh-throughput primary screening
Kinase-Glo Luminescence (ATP depletion)Very Low (non-fluorescent readout)Excellent (>0.7)HighHit confirmation & IC50 determination
SPR Surface Plasmon ResonanceLow (detects 1:1 binding stoichiometry)N/A (Orthogonal Validation)Very HighRuling out colloidal aggregation
Standard FI Prompt FluorescenceHigh (aromatic triazole interference)Poor (<0.4)LowNot recommended for this scaffold

Causality Insight: Why do standard fluorescence intensity (FI) assays fail for this scaffold? Highly conjugated triazole systems often exhibit prompt fluorescence in the 350-450 nm range. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) introduces a microsecond temporal delay before measurement, allowing the short-lived compound auto-fluorescence to decay completely, isolating the long-lived lanthanide emission. Alternatively, Kinase-Glo relies on ATP depletion measured via a luciferase reaction, making it entirely blind to fluorescent interference[1].

Establishing a Self-Validating Orthogonal Workflow

To ensure absolute trustworthiness, a single assay is insufficient. A self-validating system requires biochemical screening followed by biophysical confirmation to rule out colloidal aggregation—a common artifact where hydrophobic triazoles form micelles that non-specifically denature the target kinase.

Workflow A Primary Screening (Kinase-Glo / TR-FRET) B Hit Confirmation (Dose-Response) A->B >50% Inhibition E False Positive (Assay Interference) A->E Auto-fluorescence C Biophysical Validation (SPR / ITC) B->C IC50 < 1 µM D Cell-Based Efficacy (Target Engagement) C->D KD Confirmed

Caption: Orthogonal assay workflow for validating 1,2,3-triazol-5-amine kinase inhibitors.

Step-by-Step Experimental Methodologies

Protocol 1: Biochemical Target Engagement (Kinase-Glo Luminescent Assay)

Purpose: Quantify IC50 while avoiding triazole auto-fluorescence. Self-Validation Mechanism: The inclusion of a 0.1% Triton X-100 detergent control rules out colloidal aggregation. If the IC50 shifts >5-fold upon detergent addition, the compound is acting as a non-specific aggregator rather than a true hinge binder.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 0.1% Triton X-100 to a parallel control buffer for the counter-screen.

  • Compound Dilution: Serially dilute the 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add recombinant kinase (e.g., RSK4) and specific peptide substrate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase. Incubate for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Readout & QC: Measure luminescence. Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z' > 0.6 validates the run.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Purpose: Confirm 1:1 stoichiometric binding and determine binding kinetics ( KD​ , kon​ , koff​ ). Self-Validation Mechanism: Sensorgrams must show square-wave or exponential association/dissociation. Continuous, non-saturating upward drift indicates non-specific binding or poor solubility of the triazole.

  • Surface Preparation: Immobilize the His-tagged kinase onto an NTA sensor chip or via amine coupling to a CM5 chip (target ~3000 RU).

  • Analyte Preparation: Dilute the triazole compound in running buffer (PBS-T + 5% DMSO) to match the exact DMSO concentration of the reference channel. Causality Insight: Triazoles are highly sensitive to bulk refractive index changes; mismatched DMSO causes severe baseline artifacts that mimic false binding.

  • Injection: Inject the compound at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Regeneration: If the compound has a slow koff​ , pulse with 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Conclusion

The 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine scaffold is a powerful engine for kinase inhibitor design. However, its unique physicochemical profile demands rigorous, interference-free assay platforms. By prioritizing TR-FRET or Luminescence over standard fluorescence, and mandating SPR for biophysical validation, drug development professionals can ensure absolute reproducibility and accelerate the hit-to-lead pipeline.

References

  • Title: Design and Structural Optimization of Orally Bioavailable RSK4 Inhibitors for the Treatment of Esophageal Squamous Cell Carcinoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation Source: ACS Infectious Diseases URL: [Link]

  • Title: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines Source: Molecules URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine using FTIR Spectroscopy

In the landscape of pharmaceutical development and manufacturing, ensuring the unwavering consistency of an active pharmaceutical ingredient (API) from one batch to the next is paramount.[1][2][3] This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the unwavering consistency of an active pharmaceutical ingredient (API) from one batch to the next is paramount.[1][2][3] This guide provides a comprehensive, technically-grounded framework for utilizing Fourier Transform Infrared (FTIR) spectroscopy to compare different batches of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our methodology in authoritative scientific principles.

The core of this guide is built upon the principle that each molecule possesses a unique "molecular fingerprint" when it interacts with infrared radiation.[4][5] FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared light by a sample, providing detailed information about its chemical bonds and functional groups.[4][6][7][8] By meticulously comparing the FTIR spectra of different batches, we can detect subtle variations in chemical structure, purity, and composition that might otherwise go unnoticed.[5][9][10]

The Importance of Batch Consistency in Drug Development

In the pharmaceutical industry, adherence to Current Good Manufacturing Practices (cGMP) is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and product efficacy.[1][2][11][12] Batch-to-batch variability can have profound implications, potentially altering a drug's therapeutic effect, stability, and safety profile.[13] Therefore, robust analytical methods for ensuring consistency are indispensable.[3][14][15]

Understanding the Analyte: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

Before delving into the analytical procedure, it is crucial to understand the molecular structure of our target compound. 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound. Its structure, which includes a triazole ring, an amine group, a methyl group, and an isopropyl group, presents several key functional groups that will be active in the infrared spectrum.

Figure 1: Chemical structure of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine with key functional groups highlighted.

The key vibrational modes we anticipate observing in the FTIR spectrum include:

  • N-H stretching from the primary amine group.

  • C-H stretching from the methyl and isopropyl alkyl groups.

  • C=N and N=N stretching within the triazole ring.

  • C-N stretching for the amine and methyl-triazole bonds.

  • C-H bending vibrations for the alkyl groups.

Experimental Protocol: A Self-Validating System

The chosen methodology employs Attenuated Total Reflectance (ATR)-FTIR spectroscopy. This technique is favored for its minimal sample preparation, speed, and reproducibility, making it ideal for high-throughput quality control environments.[16][17][18][19][20]

Instrumentation and Materials
  • FTIR Spectrometer: A well-maintained and calibrated FTIR spectrometer capable of a spectral range of 4000-400 cm⁻¹ and a resolution of at least 4 cm⁻¹.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended due to its robustness and chemical inertness.

  • Reference Standard: A well-characterized, primary reference standard of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

  • Test Samples: Multiple batches of the target compound.

  • Solvent: Isopropanol or acetone for cleaning the ATR crystal.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer and ATR accessory have been powered on and allowed to thermally stabilize according to the manufacturer's guidelines. This minimizes instrumental drift.

    • Clean the diamond ATR crystal thoroughly with a solvent-moistened, lint-free wipe.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

  • Reference Standard Analysis:

    • Place a small, representative amount of the reference standard onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Inconsistent pressure is a common source of spectral variability.

    • Acquire the FTIR spectrum. A co-addition of 32 or 64 scans is typically sufficient to achieve a good signal-to-noise ratio.

    • Clean the ATR crystal as described in step 1.

  • Test Sample Analysis:

    • Repeat the process outlined in step 2 for each batch of the test sample. It is imperative to use the same pressure setting and number of scans for all samples to ensure the validity of the comparison.[21]

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Acquire Reference Standard Spectrum C->D E Clean ATR Crystal D->E F Acquire Batch 1 Spectrum E->F G Clean ATR Crystal F->G H Acquire Batch 2 Spectrum G->H I ... H->I J Spectral Overlay I->J K Peak Position & Intensity Comparison J->K L Correlation Calculation K->L

Figure 2: Experimental workflow for the FTIR comparison of different batches.

Data Analysis and Interpretation

The cornerstone of this guide is the objective comparison of the acquired spectra.

Qualitative Comparison: Spectral Overlay

The most straightforward method for comparison is to overlay the spectra of the test batches with the spectrum of the reference standard. Visually inspect for any significant differences in:

  • Peak Positions: The wavenumber at which a peak appears is characteristic of a specific chemical bond. Any shifts in peak position could indicate a change in the chemical environment of that bond.

  • Peak Intensities: The intensity of a peak is related to the concentration of the corresponding functional group.[5][22] Relative changes in peak intensities between batches can suggest variations in composition or the presence of impurities.

  • Presence or Absence of Peaks: The appearance of new peaks or the disappearance of existing peaks is a strong indicator of a significant chemical difference, such as the presence of an impurity or a degradation product.

Quantitative Comparison: Correlation Coefficient

For a more objective assessment, a correlation coefficient can be calculated between the spectrum of each test batch and the reference standard.[23] Most FTIR software packages have built-in algorithms for this purpose. A correlation coefficient close to 1.0 (typically >0.99) indicates a very high degree of similarity.

Data Presentation

For clear and concise reporting, the key spectral features should be summarized in a table.

Functional GroupReference Wavenumber (cm⁻¹)Batch 1 Wavenumber (cm⁻¹)Batch 2 Wavenumber (cm⁻¹)Batch 3 Wavenumber (cm⁻¹)
N-H Stretch~3350335133493350
C-H Stretch (Alkyl)~2960296129602962
C=N/N=N Stretch~1640164016411639
C-N Stretch~1280128112801280
Correlation to Ref. 1.000 0.998 0.999 0.997

Table 1: Hypothetical FTIR spectral data for different batches of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine.

Conclusion

FTIR spectroscopy provides a rapid, reliable, and robust method for ensuring the batch-to-batch consistency of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. By following a well-defined and self-validating protocol, researchers and drug development professionals can confidently assess the quality and consistency of their API, a critical step in the development of safe and effective pharmaceuticals. The combination of qualitative spectral overlay and quantitative correlation analysis provides a powerful toolkit for identifying and flagging any deviations from the established reference standard.

References

  • FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. (2026, April 1). Technology Networks. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

  • What is Good Manufacturing Practice in Pharmaceuticals? (n.d.). GCP-Service. [Link]

  • FTIR spectroscopy. (n.d.). Quality Analysis. [Link]

  • What is ATR? (Attenuated Total Reflectance). (2020, January 24). METTLER TOLEDO. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • Facts About the Current Good Manufacturing Practice (CGMP). (2025, November 21). FDA. [Link]

  • A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent. [Link]

  • FTIR Spectroscopy. (n.d.). Shimadzu. [Link]

  • cGMP: A Guide to Current Good Manufacturing Practices. (2025, August 7). Tulip Interfaces. [Link]

  • How GMP Best Practices Ensure Quality Control in the Pharmaceutical Industry. (2023, November 2). CfPIE. [Link]

  • Good manufacturing practices for medicinal products for human use. (2013, June 14). PMC - NIH. [Link]

  • Batch-to-batch consistency checks. (n.d.). Spectralys Biotech. [Link]

  • How to quantitaively compare FTIR transmittance spectrum? (2022, July 20). ResearchGate. [Link]

  • How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. (2015, September 1). Spectroscopy Online. [Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. (n.d.). Specac Ltd. [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. [Link]

  • FT-IR Search Algorithm – Assessing the Quality of a Match. (2026, April 1). Spectroscopy Online. [Link]

  • Analyzing Batch-to-Batch Variability in Bulk Chemicals. (2024, November 12). AZoM. [Link]

  • FTIR Analysis. (n.d.). RTI Laboratories. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Digital Life Science Solutions - Zaether. [Link]

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Validation

A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine vs. Standard Ligands

Introduction: The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are the bedrock of numerous applications, from pharmaceutical development to materials science.[2] The heart of these reactions is a palladium catalyst, whose reactivity, stability, and selectivity are not intrinsic to the metal itself but are meticulously controlled by the organic molecules bound to it: the ligands.

The choice of ligand is arguably the most critical parameter in optimizing a cross-coupling reaction.[3] A well-chosen ligand stabilizes the active Pd(0) species, facilitates the crucial oxidative addition step, and promotes the final reductive elimination to release the desired product and regenerate the catalyst.[4] This guide provides an in-depth comparison of the performance of a representative N-donor heterocyclic compound, 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine , with the established "gold standard" ligands—phosphines and N-heterocyclic carbenes (NHCs)—in key cross-coupling reactions.

While direct catalytic data for 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine as a ligand is not prevalent in peer-reviewed literature, its structural features as a simple N-donor heterocycle allow for a robust, mechanistically-grounded evaluation of its potential performance against the reigning classes of ligands.

The Ligand Landscape: A Tale of Three Classes

The effectiveness of a ligand is dictated by its electronic and steric properties. The ability to donate electron density to the palladium center (σ-donation) and the spatial footprint it occupies around the metal are the primary levers for tuning reactivity.

The Workhorses: Phosphines and N-Heterocyclic Carbenes (NHCs)

For decades, phosphine ligands have been the dominant force in cross-coupling catalysis.[5] Their properties can be finely tuned by modifying the substituents on the phosphorus atom. Bulky, electron-rich alkylphosphines (e.g., P(t-Bu)₃) and biarylphosphines (e.g., XPhos, SPhos) are exceptionally effective, promoting high catalyst turnover rates and enabling the use of challenging substrates like aryl chlorides.[6][7]

In the late 20th century, N-Heterocyclic Carbenes (NHCs) emerged as a powerful alternative.[8] NHCs are generally stronger σ-donors than phosphines and form highly stable bonds with the metal center.[9] This enhanced stability often translates to more robust and long-lived catalysts, capable of high performance even under harsh conditions.[10]

LigandClasses cluster_Phosphine Phosphine Ligands cluster_NHC N-Heterocyclic Carbene (NHC) Ligands cluster_NDonor N-Donor Heterocyclic Ligands P_ligand General Structure: PR₃ P_examples Examples: - PPh₃ - P(t-Bu)₃ - XPhos - SPhos NHC_ligand General Structure: (Imidazol-2-ylidene) NHC_examples Examples: - IPr - IMes - PEPPSI precatalysts N_ligand Topic Molecule: 1-Methyl-4-(propan-2-yl)- 1H-1,2,3-triazol-5-amine N_examples General Class: - Pyridines - Imidazoles - Triazoles

Figure 1. Major classes of ligands for palladium-catalyzed cross-coupling.
The Challenger: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine as a Representative N-Donor Ligand

The topic molecule, an aminotriazole, belongs to the broad class of simple N-donor heterocyclic ligands. Unlike phosphines or NHCs, which bind to palladium via phosphorus or carbon, these ligands coordinate through a nitrogen atom's lone pair of electrons.[9] The 1,2,3-triazole ring itself is a stable aromatic system with multiple nitrogen atoms capable of metal coordination.[11] However, simple N-donor ligands are generally considered weaker ligands for cross-coupling compared to their phosphine and NHC counterparts. They typically form less stable complexes with Pd(0) and are less effective at promoting the key oxidative addition step, particularly with unreactive substrates like aryl chlorides.

Performance Comparison in Key Cross-Coupling Reactions

The following sections provide a comparative overview of ligand performance in three cornerstone cross-coupling reactions. Data for phosphine and NHC ligands are drawn from representative literature, while the performance of the aminotriazole ligand is a projection based on mechanistic principles and the known behavior of simple N-donor ligands.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C(sp²)-C(sp²) bond formation. The data below highlights the efficacy of modern phosphine ligands in coupling a challenging, sterically hindered aryl chloride.

EntryAryl HalideBoronic AcidLigandCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
12-ChlorotoluenePhenylboronic acidSPhos Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄1001580[7]
22-ChlorotoluenePhenylboronic acidXPhos Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1001575[7]
34-ChlorotoluenePhenylboronic acidTriazole-Phosphine (ClickPhos) Pd(dba)₂ (1 mol%) / Ligand (2 mol%)K₃PO₄1001294[12]
42-ChlorotoluenePhenylboronic acidAminotriazole (Projected) Pd(OAc)₂ / LigandK₂CO₃10024<5Projected

Analysis: Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, as well as sophisticated triazole-phosphine hybrids, deliver high yields for the coupling of an unactivated aryl chloride.[7][12] In contrast, a simple N-donor ligand like our target aminotriazole is projected to be ineffective. The weaker σ-donation would not sufficiently activate the palladium center to facilitate the difficult oxidative addition of the C-Cl bond.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. Pincer-type complexes, where a ligand binds to the metal at three points, have shown excellent activity.

EntryAryl HalideAlkeneLigand TypeCatalyst Loading (mol%)BaseTemp. (°C)Time (h)Yield (%)Reference
14-Bromoacetophenonen-Butyl acrylateNHC-Palladacycle 0.01Na₂CO₃140698[9]
24-Bromobenzaldehyden-Butyl acrylate1,2,4-Triazole Pincer 0.5NaOAc1251595[13]
3Iodobenzenen-Butyl acrylatePhosphine-Imidazolium 0.5Cs₂CO₃120196[14]
44-Bromoacetophenonen-Butyl acrylateAminotriazole (Projected) 2.0NaOAc14024LowProjected

Analysis: Highly stable and active catalysts, often featuring NHC or pincer architectures, are required for efficient Heck reactions.[9] A 1,2,4-triazole-based pincer complex has demonstrated excellent yields, underscoring that the triazole motif can be part of a successful ligand when incorporated into a sophisticated, multidentate framework.[13] A simple, monodentate aminotriazole ligand would likely lead to catalyst decomposition and low yields at the high temperatures typically required for the Heck reaction.

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides.

EntryAryl HalideAmineLigandCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineXPhos Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%)NaOtBu100498[15] (adapted)
24-ChlorotolueneMorpholineRuPhos Pd₂(dba)₃ (1 mol%) / RuPhos (2 mol%)NaOtBu100497[15] (adapted)
34-ChlorotolueneMorpholineBINAP Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBu1002475[4] (adapted)
44-ChlorotolueneMorpholineAminotriazole (Projected) Pd(OAc)₂ / LigandNaOtBu10024<5Projected

Analysis: The Buchwald-Hartwig amination is highly dependent on bulky, electron-rich monophosphine ligands like XPhos and RuPhos.[15] These ligands promote the formation of a monoligated palladium species that is crucial for rapid catalytic turnover.[6] A simple aminotriazole would not provide the necessary steric bulk or electron density to facilitate the reaction efficiently. However, as will be discussed in the experimental section, aminotriazoles are excellent substrates for this reaction, highlighting their utility in building complex nitrogen-containing molecules.[16]

Mechanistic Insights: The "Why" Behind Ligand Performance

The vast difference in performance between standard ligands and simple N-donor ligands is rooted in their influence on the elementary steps of the catalytic cycle.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_ligand_role Role of Ligand (L) Pd0 L₂Pd(0) (Active Catalyst) OA_complex L₂Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex L₂Pd(II)(Ar)(NHR'₂)⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'₂) Amido_complex L₂Pd(II)(Ar)(NR'₂) Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'₂ (Product) Amido_complex->Product Releases Product Role1 Stabilizes Pd(0) Role1->Pd0 Role2 Promotes Oxidative Addition Role2->OA_complex Role3 Facilitates Reductive Elimination Role3->Amido_complex

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination and the key roles of the ligand (L).
  • Stabilization of Pd(0): The active catalyst is a low-coordinate Pd(0) species. Phosphines and NHCs are strong σ-donors that form stable complexes with Pd(0), preventing its decomposition into inactive palladium black.[14] Simple N-donor ligands form weaker bonds, leading to less stable catalysts that are prone to decomposition, especially at elevated temperatures.

  • Oxidative Addition: This is often the rate-determining step. Electron-rich phosphines and NHCs increase the electron density on the palladium center, which facilitates the insertion of the metal into the aryl-halide bond.[4] The weaker donation from an aminotriazole makes this step significantly slower, especially for the strong C-Cl bond.

  • Reductive Elimination: This final step forms the desired C-N or C-C bond. Sterically bulky ligands, like the biarylphosphines, create a crowded environment around the metal that promotes reductive elimination.[6] The small, planar structure of an aminotriazole provides little steric impetus for this crucial product-forming step.

In essence, while 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine can coordinate to palladium, it lacks the potent combination of strong electron donation and significant steric bulk that makes phosphines and NHCs such extraordinarily effective ligands.

Experimental Protocol: Buchwald-Hartwig Cross-Coupling of a 5-Amino-1,2,3-Triazole

While not an effective ligand, the aminotriazole scaffold is an excellent substrate for C-N bond formation. The following protocol, adapted from the work of Sharipov et al., describes a general procedure for the arylation of a 5-amino-1,2,3-triazole. This demonstrates a practical and high-value application for this class of compounds.

Workflow start Start: Assemble Reagents reagents 1. Add 5-amino-1,2,3-triazole, aryl halide, NaOtBu, and Pd-NHC precatalyst to flask. start->reagents purge 2. Seal flask and purge with inert gas (e.g., Argon). reagents->purge solvent 3. Add anhydrous solvent (e.g., 1,4-dioxane) via syringe. purge->solvent heat 4. Heat reaction mixture (e.g., 120 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, quench with water, and extract with organic solvent. monitor->workup purify 7. Dry, concentrate, and purify product via column chromatography. workup->purify end End: Isolated Product purify->end

Figure 3. General experimental workflow for the Buchwald-Hartwig amination of a 5-amino-1,2,3-triazole.

Materials:

  • 5-Amino-1,2,3-triazole derivative (e.g., 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine) (0.5 mmol, 1.0 equiv)

  • Aryl halide (e.g., 3-chloropyridine) (0.5 mmol, 1.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 3.0 equiv)

  • Palladium precatalyst (e.g., [(THP-Dipp)Pd(cinn)Cl]) (0.01 mmol, 2 mol%)

  • Anhydrous 1,4-dioxane (2.5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst and Reagent Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 5-amino-1,2,3-triazole (1.0 equiv), the aryl halide (1.0 equiv), sodium tert-butoxide (3.0 equiv), and the palladium precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of 0.2 M) via a syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 5-(arylamino)-1,2,3-triazole product.

Trustworthiness Note: This protocol describes a self-validating system. The use of a well-defined, commercially available precatalyst ensures reproducibility. Monitoring by TLC or LC-MS provides clear checkpoints for reaction completion, and standard purification techniques ensure the isolation of the target compound, which can be validated by NMR spectroscopy and mass spectrometry.

Conclusion and Future Outlook

The evidence overwhelmingly indicates that while the 1,2,3-triazole core is a valuable component in modern chemistry, simple aminotriazoles like 1-methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine are not effective as primary ligands for high-performance cross-coupling reactions. They lack the requisite electronic and steric properties that define the elite performance of phosphines and N-heterocyclic carbenes.

The true value of the aminotriazole scaffold lies in two areas:

  • As a Substrate: It is an excellent building block for synthesizing more complex molecules via C-N bond formation, as demonstrated in the Buchwald-Hartwig protocol.

  • As a Component of Advanced Ligands: The triazole ring can be incorporated into more complex ligand architectures, such as phosphines (e.g., ClickPhos) or pincer systems, where it can modulate the ligand's electronic properties and coordination geometry.[12]

For researchers and drug development professionals, the path forward is clear. Rather than employing simple aminotriazoles as ligands, efforts should be focused on using them as versatile synthons or integrating them into proven ligand frameworks to create next-generation catalysts with tailored properties.

References

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  • Hong, X., et al. (2015). Synergistic Pd/bipyridone and Pd/phosphine catalysis for the direct arylation of toluene with aryl bromides. Chemical Science, 6(11), 6348-6354. [Link]

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  • Díez-Barra, E., et al. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Organometallics, 22(22), 4610-4614. [Link]

  • Díez-Barra, E., et al. (2003). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. ResearchGate. [Link]

  • Kunchithapatham, K., et al. (2013). Palladium Complexes with N‑Heterocyclic Carbene Ligands As Catalysts for the Alkoxycarbonylation of Olefins. Organometallics, 32(5), 1348-1354. [Link]

  • Balakrishna, M. S., et al. (2022). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: Synthesis, PdII, PtII chemistry and catalytic studies. ResearchGate. [Link]

  • Smith, R. C., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 2977-2983. [Link]

  • Al-Masri, A. A., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Molecules, 19(7), 9786-9799. [Link]

  • Alonso, F., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(53), 13306-13321. [Link]

  • Lirias. (2019). Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents. [Link]

  • Chen, J. C. C., & Lin, I. J. B. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1523-1526. [Link]

  • Chupakhin, E., et al. (2013). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 15(1), 2-5. [Link]

  • Gunn, A., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3929-3942. [Link]

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Comparative

A Comparative Guide to the Validation of Quantitative NMR (qNMR) Methods for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

This guide provides a comprehensive framework for the validation of quantitative Nuclear Magnetic Resonance (qNMR) methods, using the novel heterocyclic compound 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine as a pra...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of quantitative Nuclear Magnetic Resonance (qNMR) methods, using the novel heterocyclic compound 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine as a practical case study. We will delve into the theoretical underpinnings and rigorous experimental protocols required to establish a fully validated qNMR assay suitable for regulatory submission and quality control environments. Furthermore, this guide will present a comparative analysis against High-Performance Liquid Chromatography (HPLC), a conventional orthogonal technique, to highlight the distinct advantages and specific use cases for qNMR in modern drug development.

The principles and methodologies described herein are grounded in internationally recognized guidelines, including the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures" and best practices established by leading pharmacopoeias.

The Rationale for qNMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR is a primary analytical method. It determines the quantity of an analyte by comparing the integral of one or more of its ¹H signals to the integral of a signal from a certified internal standard of known purity. This fundamental difference eliminates the need for analyte-specific reference standards, which are often costly or difficult to procure, especially during early-stage drug development. The signal intensity in ¹H-NMR is directly proportional to the number of protons giving rise to the signal, providing a direct molar ratio between the analyte and the internal standard.

For a molecule like 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, which possesses distinct, well-resolved protons, qNMR presents an elegant, efficient, and highly accurate approach for purity assessment and quantification.

The Validation Workflow: A Self-Validating System

A robust analytical method is one that is not just precise and accurate but is proven to be so through a systematic process of validation. The following sections detail the experimental protocols for validating a qNMR method, ensuring its suitability for its intended purpose.

G cluster_0 Method Development cluster_2 Method Implementation Dev Analyte & Standard Selection Params Parameter Optimization (D1, NS, PW) Dev->Params Spec Specificity Params->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOQ / LOD Prec->LOQ Robust Robustness LOQ->Robust SST System Suitability Testing Robust->SST Routine Routine Analysis SST->Routine

Figure 1: A diagram illustrating the logical flow of the qNMR validation process, from initial method development to routine implementation.

Experimental Protocols for qNMR Validation

Materials and Instrumentation
  • Analyte: 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

  • Internal Standard (IS): Maleic acid (Certified Reference Material). Causality: Maleic acid is chosen due to its high purity, stability, simple two-proton singlet, and chemical shift in a region (around 6.3 ppm) that is unlikely to overlap with analyte signals.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, and its residual proton signal does not interfere with the regions of interest for the analyte or the internal standard.

  • Instrumentation: 500 MHz NMR Spectrometer equipped with a high-resolution probe.

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Acquire a ¹H-NMR spectrum of the pure analyte.

  • Acquire a ¹H-NMR spectrum of the internal standard (maleic acid).

  • Acquire a ¹H-NMR spectrum of a mixture containing the analyte and the internal standard.

  • Spike the analyte sample with known related substances or degradation products, if available, and acquire a spectrum.

  • Analysis: Compare the spectra. The quantitative signal for the analyte (e.g., the N-methyl singlet) and the internal standard (olefinic singlet) must be fully resolved from each other and from any impurity signals. A resolution of >1.5 Hz is typically considered baseline-resolved.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the analyte and a separate stock solution of the internal standard at known concentrations.

  • Prepare a series of at least five calibration standards by varying the analyte concentration while keeping the internal standard concentration constant. A typical range for pharmaceutical assays is 80-120% of the target concentration.

  • Acquire and process the ¹H-NMR spectrum for each standard. Key acquisition parameters must be optimized and held constant, especially the relaxation delay (D1). A D1 of at least 5 times the longest T₁ of the signals being integrated is crucial for full signal relaxation and accurate integration.

  • Analysis: Calculate the molar ratio of analyte to internal standard for each sample. Plot this ratio against the known concentration ratio. Perform a linear regression analysis.

Acceptance Criteria:

  • The coefficient of determination (R²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Table 1: Representative Linearity Data

Concentration LevelAnalyte/IS Molar Ratio (Theoretical)Analyte/IS Molar Ratio (Observed)
80%0.800.81
90%0.900.90
100%1.001.00
110%1.101.09
120%1.201.21
Regression Output R² = 0.9998 y-intercept = 0.0015
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • These samples should be prepared by spiking a placebo with known amounts of analyte or by using samples of known purity.

  • Analyze the samples using the qNMR method.

  • Analysis: Calculate the percent recovery for each sample: (Measured Amount / True Amount) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol for Repeatability (Intra-assay precision):

  • Prepare six independent samples at 100% of the target concentration.

  • Have one analyst perform the analysis on the same instrument on the same day.

  • Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Protocol for Intermediate Precision:

  • Repeat the repeatability study with different analysts, on different days, and/or on different (but equivalent) instruments.

  • Analysis: Compare the results from the different conditions using statistical tests (e.g., F-test) and calculate the overall RSD.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

G cluster_0 Quantitative Accuracy cluster_1 Measurement Reliability cluster_2 Method Sensitivity Validation Validation Parameters Accuracy Accuracy Closeness to True Value % Recovery Validation->Accuracy Linearity Linearity Proportional Response R² ≥ 0.999 Validation->Linearity Precision Precision Agreement of Measures RSD ≤ 2.0% Repeatability Intermediate Precision Validation->Precision Robustness Robustness Insensitive to Small Changes Validation->Robustness LOQ LOQ Limit of Quantitation Validation->LOQ LOD LOD Limit of Detection Validation->LOD

Figure 2: A diagram showing the relationship between core qNMR validation parameters as categorized by their primary objective.

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • The LOQ can be determined based on the signal-to-noise ratio (S/N). A typical S/N ratio for LOQ is 10:1.

  • Prepare a series of dilute solutions of the analyte.

  • Acquire spectra and determine the concentration at which the S/N of the quantitative peak is consistently ≥ 10.

  • Confirm this concentration by preparing and analyzing 5-6 samples at the proposed LOQ level and verifying that the precision (RSD) and accuracy meet acceptable criteria (e.g., RSD ≤ 10%).

Comparative Analysis: qNMR vs. HPLC-UV

While qNMR is a powerful tool, it is essential to understand its performance characteristics in relation to established orthogonal methods like HPLC-UV. The choice of method often depends on the specific analytical challenge, such as throughput needs, available equipment, and the nature of the sample matrix.

Table 2: Performance Comparison of qNMR and HPLC-UV

ParameterqNMR HPLC-UV Commentary
Primary Method Yes (Traceable to SI units)No (Requires a specific reference standard)qNMR offers a significant advantage for novel compounds where a certified standard is unavailable.
Specificity Excellent (Based on unique chemical shifts)Good (Based on retention time and UV spectra)qNMR can often resolve impurities that co-elute in HPLC.
Linearity (R²) Typically > 0.999Typically > 0.999Both methods offer excellent linearity.
Precision (RSD) < 1.0%< 1.0% for main peak areaBoth methods are highly precise when properly validated.
Accuracy (% Recovery) 98-102%98-102%Both methods demonstrate high accuracy.
LOQ Higher (µg to mg range)Lower (ng to µg range)HPLC is generally more sensitive and better suited for trace analysis.
Analysis Time 5-15 minutes per sample10-30 minutes per sample (including equilibration)qNMR can be faster, especially with automation.
Solvent Consumption Very Low (~0.6 mL deuterated solvent)High (Often >1 L per sequence)qNMR is a "greener" technique with significantly less solvent waste.
Throughput Moderate (amenable to autosamplers)High (well-established for high-throughput screening)HPLC is often preferred for large numbers of samples.
Structural Info Yes (Provides full structural confirmation)No (Provides no structural information)qNMR simultaneously confirms identity and quantifies the analyte.

Conclusion

The validation of a qNMR method for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine demonstrates its power as a precise, accurate, and reliable analytical tool. Its status as a primary method provides a distinct advantage over comparative techniques like HPLC, particularly in research and development settings where certified reference standards are not yet available. While HPLC offers superior sensitivity for trace analysis, qNMR provides unparalleled specificity, structural confirmation, and a significantly lower environmental footprint due to minimal solvent consumption.

By following the rigorous validation protocols outlined in this guide, which are firmly rooted in ICH guidelines, researchers and drug development professionals can confidently establish qNMR as a cornerstone of their analytical workflow, ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]

  • Bharti, S. K., & Roy, R. Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized heterocyclic building blocks. 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized heterocyclic building blocks. 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine is a highly versatile reagent used in drug discovery and click-chemistry workflows. However, the presence of both an electron-rich triazole core and a primary amine functional group dictates strict handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling and Safety Rationale

To design an effective disposal protocol, we must first understand the mechanistic causality behind the compound's hazards. Substituted 1,2,3-triazole amines exhibit distinct reactivity profiles:

  • Reactivity: The primary amine is nucleophilic, while the triazole ring can coordinate with transition metals. Mixing this compound with strong oxidizing agents or concentrated acids can lead to exothermic degradation[1][2].

  • Toxicity & Environmental Impact: Structurally related aminotriazoles are classified as hazardous waste due to potential skin/eye irritation and long-term aquatic toxicity[2][3]. They must never be disposed of down the drain[1][4].

Table 1: Quantitative and Qualitative Disposal Parameters
ParameterSpecification / RequirementMechanistic Rationale
Waste Classification Hazardous Waste (Toxic/Irritant)Prevents aquatic bioaccumulation and soil contamination[3].
Incompatible Materials Strong oxidizers, acid chlorides, acid anhydridesPrevents runaway exothermic reactions and toxic gas (NOx) release[1][2].
Primary Container High-Density Polyethylene (HDPE) or PolypropyleneEnsures chemical inertness against amine degradation[3].
EPA Waste Designation Regulated under RCRA (analogous to U-codes for aminotriazoles)Mandates tracking of commercial chemical product residues[3].

Experimental Protocol: Step-by-Step Disposal Methodology

The following methodology provides a self-validating system for waste management. Each step contains built-in verification checks to ensure operator safety.

Phase 1: Preparation and PPE Verification
  • Don Appropriate PPE: Equip chemically resistant gloves (e.g., nitrile, inspected for micro-tears), safety goggles, a face shield, and a standard laboratory coat[1][3].

  • Ventilation: Conduct all waste consolidation within a certified, actively drawing chemical fume hood to mitigate exposure to volatile solvent vapors or aerosolized dust[1][4].

Phase 2: Waste Segregation and Containment
  • Determine Waste State:

    • For Solid Waste (Powder/Crystals): Sweep up using anti-static tools to prevent dust generation. Do not use standard vacuums unless equipped with a HEPA exhaust micro-filter and explosion-proof grounding[3][4].

    • For Liquid Waste (Reaction Mixtures): Ensure the solvent matrix is identified. Segregate into halogenated or non-halogenated waste streams based on the primary solvent used[1].

  • Containerization: Transfer the waste into a compatible, sealable HDPE or polypropylene container[1][3].

  • Validation Check: Inspect the container for structural integrity. Ensure the cap is tightly sealed and the exterior is free of chemical residue.

Phase 3: Labeling and EHS Transfer
  • Labeling: Affix a standardized "HAZARDOUS WASTE" label. Explicitly write the full chemical name: "1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine"[1]. Do not use abbreviations or structural formulas.

  • Storage: Store the sealed container in a designated secondary containment tray, away from heat sources and incompatible acids/oxidizers[2].

  • Transfer: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department or a certified hazardous waste management program[1].

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge[3][4].

  • Evacuate and Isolate: Clear personnel from the immediate area and ensure the fume hood sash is lowered (if inside a hood) or increase room ventilation.

  • Containment: For solid spills, dampen the powder slightly with water (if safe and compatible with surrounding materials) to prevent aerosolization before sweeping[3]. For liquid spills, deploy inert absorbent pads or vermiculite.

  • Collection: Shovel the absorbed material into a dedicated, heavy-duty hazardous waste bag or rigid container[2].

  • Decontamination: Wash the spill surface with a mild detergent solution, collecting all wash water as hazardous waste[3].

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for managing 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine waste streams.

DisposalWorkflow Start Identify Triazole Amine Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solvent Solution) State->Liquid SolidCont Seal in Polypropylene Container Label: Hazardous Waste Solid->SolidCont LiquidCont Segregate from Oxidizers/Acids Store by Solvent Type Liquid->LiquidCont EHSC EHS Hazardous Waste Collection SolidCont->EHSC LiquidCont->EHSC

Caption: Decision-making workflow for the segregation and containerization of triazole amine waste.

References

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. The information herein is intended for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine. The information herein is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the procedural guidance is a synthesis of information from structurally similar triazole-based compounds and aromatic amines. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location.

Hazard Assessment and Profile

Potential Hazards of Structurally Similar Compounds:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][4]

  • Reproductive Toxicity: Some triazoles are suspected of damaging fertility or the unborn child.[3]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of this compound.[5][6] The following table outlines the minimum PPE requirements.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield worn over the goggles. Must conform to ANSI Z87.1 standards.[7][8]Protects against splashes, airborne particles, and vapors that can cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10] Gloves should be inspected for any defects before use and changed regularly, or immediately if contaminated.[11]Prevents skin contact with the chemical, which can cause irritation and may be harmful if absorbed through the skin.[10]
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For tasks with a significant splash hazard, a chemically-resistant apron and sleeves should be worn.[7][8]Minimizes skin exposure to the chemical.[7] Cotton-based clothing is recommended over synthetic fabrics like polyester, which can melt if they come into contact with certain chemicals.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator is necessary.[9]Prevents the inhalation of potentially harmful dust or vapors.[9]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: All work involving 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine, including weighing and transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Procedural Steps for Handling
  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly.[9] Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly immediately after use.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[4]

    • Decontaminate all equipment and the work area after the procedure is complete.

    • Remove and properly dispose of contaminated PPE as hazardous waste.[9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[12]

Step-by-Step Spill Cleanup
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.[12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[9]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above, including respiratory protection if necessary.[9]

  • Containment:

    • For Solid Spills: Carefully sweep or vacuum the material. Avoid generating dust. A vacuum cleaner equipped with a HEPA filter is recommended.[12]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[9]

  • Decontamination: Thoroughly clean the spill area with soap and water.[12]

  • Disposal: Collect all cleanup materials, including contaminated absorbents and PPE, in a sealed, labeled container for disposal as hazardous waste.[9]

Spill_Management_Workflow cluster_spill Spill Management Workflow Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Immediate Action Ventilate Ventilate Spill Zone Evacuate->Ventilate Don_PPE Don Appropriate PPE Ventilate->Don_PPE Contain Contain Spill (Absorb or Sweep) Don_PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: A workflow diagram for spill management.

Disposal Plan

The disposal of 1-Methyl-4-(propan-2-yl)-1H-1,2,3-triazol-5-amine and its containers must be managed as hazardous waste.[12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step-by-Step Disposal Workflow
  • Segregate Waste: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department.[9][13]

  • Container Management:

    • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[14]

    • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4][12]

    • Handle uncleaned, empty containers as you would the product itself.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[12] All waste must be handled in accordance with local, state, and federal regulations. The final disposal method will likely be incineration at a permitted hazardous waste facility.[12]

Disposal_Workflow cluster_disposal Chemical Disposal Workflow Generate_Waste Generate Chemical Waste Segregate Segregate Waste Stream Generate_Waste->Segregate Containerize Collect in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Safe Area Containerize->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

Caption: A workflow for the disposal of chemical waste.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds.
  • BenchChem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • NextSDS. (n.d.). 1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET.
  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • Fisher Scientific Company. (2025, December 20). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Safe Operating Procedure. (n.d.). Personal Protective Equipment for Chemical Exposures (7/24).
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | AU.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • Enamine. (n.d.). safety data sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.

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